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  • Product: 3-cyclohexyl-4-nitro-1H-pyrazole
  • CAS: 1247187-59-2

Core Science & Biosynthesis

Foundational

Foreword: A Practical Framework for the Characterization of a Novel Pyrazole Derivative

An In-depth Technical Guide to the Physicochemical Properties of 3-cyclohexyl-4-nitro-1H-pyrazole For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a viable drug...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-cyclohexyl-4-nitro-1H-pyrazole

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a viable drug candidate is paved with rigorous characterization. The physicochemical properties of a molecule are not mere data points; they are the fundamental determinants of its pharmacokinetic and pharmacodynamic behavior.[1] This guide provides a comprehensive, field-proven framework for the synthesis, structural elucidation, and in-depth physicochemical profiling of 3-cyclohexyl-4-nitro-1H-pyrazole. While this specific molecule is not extensively documented in public literature, the principles and protocols herein are derived from established methodologies for analogous pyrazole-based compounds, which are renowned for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-tumor effects.[2][3][4][5] This document is structured not as a rigid template, but as a logical workflow, empowering you to generate the critical data needed to assess the potential of this and other novel pyrazole derivatives.

Synthesis and Structural Verification

The first step in any physicochemical assessment is the unambiguous synthesis and structural confirmation of the target compound. The proposed synthesis of 3-cyclohexyl-4-nitro-1H-pyrazole is based on established methods for the construction of substituted pyrazoles, particularly the reaction of dicarbonyl compounds with hydrazines and subsequent nitration.[6][7][8]

Proposed Synthetic Pathway

A plausible and efficient route involves a two-step process: the condensation of a cyclohexyl-substituted 1,3-dicarbonyl compound with hydrazine to form the pyrazole ring, followed by regioselective nitration at the C4 position. The C4 position of the pyrazole ring is generally susceptible to electrophilic attack.[9]

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Nitration A 1-Cyclohexyl-1,3-butanedione + Hydrazine Hydrate B Reflux in Ethanol A->B C 3-Cyclohexyl-1H-pyrazole B->C D 3-Cyclohexyl-1H-pyrazole C->D Purification E Nitrating Agent (e.g., HNO3/H2SO4) F Controlled Temperature (0-5 °C) E->F G 3-Cyclohexyl-4-nitro-1H-pyrazole F->G

Caption: Proposed two-step synthesis of 3-cyclohexyl-4-nitro-1H-pyrazole.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-Cyclohexyl-1H-pyrazole

  • To a solution of 1-cyclohexyl-1,3-butanedione (1.0 eq) in absolute ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-cyclohexyl-1H-pyrazole.

Step 2: Synthesis of 3-Cyclohexyl-4-nitro-1H-pyrazole

  • Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C in an ice-salt bath.

  • Slowly add the 3-cyclohexyl-1H-pyrazole (1.0 eq) to the cooled nitrating mixture, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

Structural Elucidation

Confirmation of the chemical structure is paramount. The following techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals corresponding to the cyclohexyl protons, a singlet for the C5-H of the pyrazole ring, and a broad singlet for the N-H proton.

    • ¹³C NMR: Expect distinct signals for the cyclohexyl carbons and the three carbons of the pyrazole ring. The carbon bearing the nitro group (C4) will be significantly downfield.

  • Mass Spectrometry (MS): The molecular ion peak ([M]+ or [M+H]+) should correspond to the calculated molecular weight of 3-cyclohexyl-4-nitro-1H-pyrazole.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch, C-H stretches (aliphatic), and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group.

  • Single-Crystal X-ray Diffraction: For unambiguous proof of structure and to study intermolecular interactions in the solid state, growing a single crystal and performing X-ray analysis is the gold standard.[10][11]

Property Predicted Value / Characteristic
Molecular Formula C₉H₁₃N₃O₂
Molecular Weight 195.22 g/mol [12]
Appearance Likely a pale yellow solid
¹H NMR (Expected) Signals for cyclohexyl protons, C5-H (singlet), N-H (broad singlet)
IR (Expected) ~3200-3400 cm⁻¹ (N-H), ~1500-1550 cm⁻¹ & ~1300-1350 cm⁻¹ (NO₂)

Core Physicochemical Properties: Protocols and Significance

The following sections detail the experimental determination of critical physicochemical properties that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][13]

Ionization Constant (pKa)

The pKa dictates the extent of a molecule's ionization at a given pH, which profoundly impacts its solubility, permeability, and target binding. For 3-cyclohexyl-4-nitro-1H-pyrazole, the pyrazole ring N-H is weakly acidic.

Experimental Protocol: Potentiometric Titration

  • Accurately weigh and dissolve a small amount of the compound (e.g., 1-2 mg) in a suitable co-solvent mixture (e.g., methanol/water).

  • Use a calibrated pH meter with a micro-electrode to monitor the pH.

  • Titrate the solution with a standardized solution of potassium hydroxide (e.g., 0.1 M KOH) in small, precise increments.

  • Record the pH after each addition of titrant.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Specialized software can be used to determine the pKa from the titration curve.

G A Dissolve Compound in Co-solvent B Calibrated pH Meter (Micro-electrode) A->B C Titrate with Standardized Base (KOH) B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve D->E F Determine pKa at Half-Equivalence Point E->F

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP / LogD)

Lipophilicity is a measure of a compound's preference for a lipid versus an aqueous environment and is a key predictor of membrane permeability and metabolic stability. It is expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.[14]

Experimental Protocol: Shake-Flask Method (OECD 107)

  • Prepare a mutually saturated solution of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD).

  • Dissolve a known amount of 3-cyclohexyl-4-nitro-1H-pyrazole in the n-octanol phase.

  • Add an equal volume of the aqueous buffer.

  • Shake the mixture vigorously in a sealed vial until equilibrium is reached (typically several hours).

  • Centrifuge the mixture to ensure complete phase separation.

  • Carefully sample both the n-octanol and aqueous phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate LogP or LogD using the formula: LogP/D = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Parameter Significance Predicted Value
pKa Governs solubility and permeability at physiological pH.~9-11 (weakly acidic N-H)
LogP Predicts membrane permeability and potential for toxicity.~2.3 (based on similar compounds[12])
LogD at pH 7.4 Lipophilicity at physiological pH, accounting for ionization.~2.3 (as the compound is likely neutral at pH 7.4)
Aqueous Solubility

Solubility is a critical factor for drug absorption and formulation.[15] Poor aqueous solubility is a major hurdle in drug development. It's important to measure both thermodynamic and kinetic solubility.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

  • Add an excess amount of the solid compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4).

  • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (24-48 hours) to ensure equilibrium is reached.

  • Filter the samples to remove undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using an analytical technique like HPLC-UV.

  • The measured concentration represents the thermodynamic equilibrium solubility at that pH.

G A Add Excess Solid to pH Buffers B Agitate at Constant Temp (24-48 hours) A->B C Filter to Remove Undissolved Solid B->C D Analyze Filtrate Concentration (HPLC) C->D E Report Thermodynamic Solubility (µg/mL) D->E

Caption: Workflow for determining thermodynamic aqueous solubility.

Thermal Stability

Understanding the thermal properties of a compound is crucial for handling, storage, and formulation processes.

Experimental Protocol: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

  • DSC: Accurately weigh a small sample (1-5 mg) into an aluminum pan. Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min). DSC measures the heat flow to or from the sample as a function of temperature, revealing melting point, phase transitions, and decomposition.

  • TGA: Weigh a slightly larger sample (5-10 mg) into a TGA pan. Heat the sample at a constant rate under a controlled atmosphere. TGA measures the change in mass as a function of temperature, indicating decomposition and thermal stability limits.

Parameter Significance Predicted Value
Aqueous Solubility Crucial for absorption; low solubility can limit bioavailability.Likely low to moderate.
Melting Point Indicator of purity and solid-state stability.Expected to be a crystalline solid with a defined melting point.
Decomposition Temp. Defines the upper limit for safe handling and processing.The nitro group may lower the decomposition temperature.

Relationship Between Properties and Drug Development Potential

The interplay of these physicochemical properties determines the overall suitability of a compound for further development. High lipophilicity might improve permeability but can also lead to poor solubility and increased metabolic clearance. The pKa will determine where in the gastrointestinal tract the compound is in its more absorbable neutral form.

G cluster_0 Physicochemical Properties cluster_1 Biopharmaceutical Properties cluster_2 Development Potential pKa pKa Sol Solubility pKa->Sol Abs Absorption pKa->Abs LogP LogP / LogD LogP->Sol Perm Permeability LogP->Perm Met Metabolism LogP->Met Sol->Abs Stab Stability Dev Viable Drug Candidate Stab->Dev Abs->Dev Perm->Dev Met->Dev

Caption: Interdependence of physicochemical properties and drug development potential.

Conclusion

This guide has outlined a systematic and robust approach to the comprehensive physicochemical characterization of 3-cyclohexyl-4-nitro-1H-pyrazole. By following these detailed protocols, researchers can generate the high-quality, reproducible data necessary to build a complete profile of this novel molecule. This foundational knowledge is indispensable for making informed decisions in the complex, multi-stage process of drug discovery and development. The true value lies not just in the final numbers, but in understanding the causal relationships between a molecule's structure, its properties, and its ultimate therapeutic potential.

References

  • Di, L., & Kerns, E. H. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed.
  • Sharma, A., & Kumar, V. (Year not specified). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC.
  • The Royal Society of Chemistry. (2023). Physicochemical Properties. The Handbook of Medicinal Chemistry.
  • Kumar, S., et al. (2018). Physico-chemical Properties of Solid Drugs: A Review. Asian Journal of Pharmacy and Technology.
  • Nitulescu, G. M., et al. (2021).
  • Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Langhua Pharma.
  • Bhonsle, R., & Tamminana, R. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry.
  • Kumar, R., et al. (Year not specified). Pyrazole and Its Biological Activity.
  • Shinde, S. A., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • Reddy, G. S. K. K., et al. (Year not specified). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry.
  • Zhang, J., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.
  • BenchChem. (2025). Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole. BenchChem.
  • ChemicalBook. (2022). Pyrazole - Properties, Synthesis, Reactions etc. ChemicalBook.
  • Shahani, T., et al. (Year not specified). 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
  • Klapötke, T. M., et al. (Year not specified). Molecular structures of (a) 5-(3-nitro-1H-pyrazol-4-yl)tetrazole and...
  • ChemScene. (n.d.). 1-Cyclohexyl-3-nitro-1h-pyrazole. ChemScene.
  • The Royal Society of Chemistry. (Year not specified). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.

Sources

Exploratory

Mechanism of action of 3-cyclohexyl-4-nitro-1H-pyrazole derivatives

Title: Unveiling the Mechanism of Action of 3-Cyclohexyl-4-nitro-1H-pyrazole Derivatives in Anti-Trypanosomal Drug Discovery Abstract The 3-cyclohexyl-4-nitro-1H-pyrazole scaffold has emerged as a highly versatile and cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Unveiling the Mechanism of Action of 3-Cyclohexyl-4-nitro-1H-pyrazole Derivatives in Anti-Trypanosomal Drug Discovery

Abstract The 3-cyclohexyl-4-nitro-1H-pyrazole scaffold has emerged as a highly versatile and critical chemical entity in the fight against Neglected Parasitic Diseases (NPDs), specifically Human African Trypanosomiasis (HAT) caused by Trypanosoma brucei[1]. As a Senior Application Scientist, I present this whitepaper to deconstruct the dual mechanistic utility of these derivatives. They function both as direct prodrugs bioactivated by parasite-specific nitroreductases and as highly lipophilic precursors to potent 5-phenylpyrazolopyrimidinones (e.g., NPD-2975 and NPD-3519)[2]. This guide details the causality behind their efficacy, structure-activity relationships (SAR), and the self-validating experimental workflows required to evaluate them.

Dual Mechanistic Pathways of the Nitropyrazole Scaffold

The pharmacological value of 3-cyclohexyl-4-nitro-1H-pyrazole derivatives is defined by two distinct mechanistic trajectories, depending on how the nitro group is utilized in the final therapeutic application.

Pathway A: Type I Nitroreductase (NTR) Bioactivation (The Prodrug Hypothesis)

The Causality: Historically, nitroaromatic compounds were deprioritized in drug development due to severe mammalian toxicity driven by Type II oxygen-sensitive nitroreductases, which cause futile redox cycling and superoxide generation. However, kinetoplastid parasites (T. brucei, T. cruzi) possess a unique, bacterial-like Type I Nitroreductase (NTR) localized in their mitochondria[2]. This enzyme is oxygen-insensitive and strictly NADH-dependent.

The Mechanism: When administered as an intact nitroheterocycle, the 4-nitro group of the pyrazole acts as a targeted prodrug. The trypanosomal Type I NTR catalyzes successive two-electron reductions, converting the inert nitro group (-NO2) into highly reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates[3]. These electrophilic species rapidly form covalent adducts with parasitic DNA and essential proteins, inducing catastrophic oxidative stress and targeted apoptosis[4]. Downregulation or genetic loss of this NTR allele is the primary mechanism by which parasites develop cross-resistance to nitro-drugs[2].

NTR_Pathway Prodrug 3-Cyclohexyl-4-nitro-1H-pyrazole (Prodrug) NTR Type I Nitroreductase (NTR) (NADH-dependent) Prodrug->NTR Binds Nitroso Nitroso Intermediate (R-NO) NTR->Nitroso 2e- Reduction Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- Reduction Damage DNA Damage & Oxidative Stress Nitroso->Damage Reactive Stress Hydroxylamine->Damage Adduct Formation Death Parasite Death (T. brucei) Damage->Death

Figure 1: Bioactivation pathway of nitro-heterocycles by trypanosomal Type I Nitroreductase (NTR).

Pathway B: Precursors to Pyrazolopyrimidinones (The Phenotypic Pathway)

The Causality: To bypass potential resistance mechanisms associated with NTR downregulation, medicinal chemists utilize 3-cyclohexyl-4-nitro-1H-pyrazole-5-carboxylic acid as a structural building block[1]. By reducing the 4-nitro group to an amine and cyclizing the structure, the scaffold is transformed into a 5-phenylpyrazolopyrimidinone core[5].

The Mechanism: Originally, this fused bicyclic scaffold was designed to inhibit parasite-specific cyclic nucleotide phosphodiesterases (PDEs), specifically TbrPDEB1 and TbrPDEB2, which regulate intracellular cAMP essential for parasite survival[2]. However, rigorous target validation revealed that highly optimized derivatives—such as NPD-2975 and its cyclohexyl-substituted analogs—exert sub-micromolar antitrypanosomal activity through a distinct, non-PDE phenotypic mechanism[6]. The bulky cyclohexyl substitution at the R4 position is critical; it perfectly balances lipophilicity and steric bulk, significantly enhancing metabolic stability and driving in vivo clearance of the parasite[1].

Quantitative Data & Structure-Activity Relationship (SAR)

The transition from a simple nitropyrazole to an optimized pyrazolopyrimidinone yields massive gains in potency and metabolic stability. Below is a synthesized comparison of the scaffold evolution based on recent phenotypic screening data against T. b. brucei[1][2].

Compound / Scaffold StageStructural RolePrimary MechanismT. b. brucei IC50Cytotoxicity (MRC-5)
3-Cyclohexyl-4-nitro-1H-pyrazole Prodrug / PrecursorType I NTR Bioactivation~1–10 μM>50 μM
NPD-2975 (Cyclopentyl analog)Initial LeadPhenotypic (Non-PDE)70 nM>64 μM
NPD-3519 (Cyclohexyl analog 31b)Optimized LeadPhenotypic (Non-PDE)~40 nM (pIC50 7.4)>64 μM

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must contain internal controls that validate the competency of the system independent of the experimental compound.

Protocol 1: In Vitro NTR Bioactivation & Cross-Resistance Assay

Purpose: To determine if the parasiticidal activity of a nitropyrazole derivative is strictly dependent on Type I NTR bioactivation. Self-Validation: The assay utilizes a wild-type strain and an engineered NTR-hemizygous (NTR+/-) knockout strain. If the drug relies on NTR, the IC50 of the knockout strain will exhibit a distinct rightward shift. If the IC50 remains identical, the compound operates via an NTR-independent mechanism, validating the assay's discriminatory power.

  • Cultivation: Culture wild-type T. b. brucei and the NTR+/- strain in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO2.

  • Dosing: Seed parasites at 1×104 cells/mL in 96-well plates. Expose both strains to a 10-point serial dilution (0.1 nM to 100 μM) of the 3-cyclohexyl-4-nitro-1H-pyrazole derivative.

  • Incubation & Readout: Incubate for 72 hours. Add 20 μL of resazurin (12.5 mg/L) to each well and incubate for an additional 4 hours.

  • Quantification: Measure the reduction of resazurin to fluorescent resorufin (Ex: 540 nm / Em: 590 nm). Calculate the IC50 using non-linear regression.

Protocol 2: Microsomal Stability & Intrinsic Clearance Profiling

Purpose: To ensure the optimized pyrazolopyrimidinone derivatives survive hepatic first-pass metabolism. Self-Validation: Diclofenac is run in parallel as a high-clearance positive control. If Diclofenac is not rapidly cleared, the microsomes are deemed metabolically incompetent, and the entire plate is rejected[2].

  • Reaction Setup: Prepare a reaction mixture containing 0.5 mg/mL mouse liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Spike the test compound (e.g., NPD-3519) to a final concentration of 5 μM.

  • Initiation: Initiate Phase I metabolism by adding 1 mM NADPH, and Phase II by adding 2 mM UDPGA. Incubate at 37°C[2].

  • Quenching: At intervals of 0, 15, 30, and 60 minutes, extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ). Compounds with t1/2​>40 min are advanced to in vivo models[4].

Workflow Synthesis 1. Scaffold Synthesis & Nitro Reduction Screening 2. Phenotypic Screening (T. b. brucei) Synthesis->Screening TargetID 3. Target Validation (NTR vs. PDE) Screening->TargetID PK 4. In Vivo PK/PD (Mouse Model) TargetID->PK

Figure 2: Self-validating experimental workflow for evaluating nitropyrazole derivatives.

Conclusion

The 3-cyclohexyl-4-nitro-1H-pyrazole scaffold is a masterclass in medicinal chemistry versatility. Whether leveraged directly as an NTR-bioactivated prodrug to induce targeted oxidative stress, or synthetically evolved into a metabolically stable, phenotypically active pyrazolopyrimidinone (like NPD-3519), it provides a robust foundation for eradicating Trypanosoma brucei. Future drug development must continue to utilize self-validating phenotypic and target-based assays to outpace emerging parasite resistance mechanisms.

References

  • Zheng, Y., et al. "Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy." Journal of Medicinal Chemistry, 2024. 1

  • Zheng, Y., et al. "Discovery of 5-Phenylpyrazolopyrimidinone Analogs as Potent Antitrypanosomal Agents with In Vivo Efficacy." Journal of Medicinal Chemistry, 2023. 2

  • Wilkinson, S. R., et al. "A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes." Proceedings of the National Academy of Sciences (PNAS), 2008. 3

  • European Commission CORDIS. "Parasite-specific cyclic nucleotide phosphodiesterase inhibitors to target Neglected Parasitic Diseases (PDE4NPD)." FP7 Final Report Summary, 2018. 7

  • Vrije Universiteit Amsterdam. "Phosphodiesterase-inspired approaches in antiparasitic drug discovery." VU Research Repository, 2023. 6

Sources

Foundational

Thermodynamic Stability of 3-Cyclohexyl-4-nitro-1H-pyrazole: A Comprehensive Technical Guide

Executive Summary The compound 3-cyclohexyl-4-nitro-1H-pyrazole (CAS: 1247187-59-2) represents a highly specialized structural motif situated at the intersection of medicinal chemistry and materials science. In drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-cyclohexyl-4-nitro-1H-pyrazole (CAS: 1247187-59-2) represents a highly specialized structural motif situated at the intersection of medicinal chemistry and materials science. In drug development, it serves as a critical, metabolically stable building block for synthesizing antitrypanosomal agents, such as the optimized 5-phenylpyrazolopyrimidinone derivatives (e.g., NPD-2975 and NPD-3519) [1]. Conversely, in the realm of energetic materials, the 4-nitro-1H-pyrazole core is renowned for pushing the limits of energy-stability balance, exhibiting exceptional resistance to thermal and mechanical stimuli [2].

This whitepaper provides an in-depth analysis of the thermodynamic and kinetic parameters that govern the stability of 3-cyclohexyl-4-nitro-1H-pyrazole. By dissecting its molecular architecture and detailing the self-validating experimental protocols required for its thermodynamic profiling, this guide equips researchers with the authoritative grounding needed to leverage this compound in advanced applications.

Molecular Architecture & Thermodynamic Causality

The exceptional stability of 3-cyclohexyl-4-nitro-1H-pyrazole is not incidental; it is the direct consequence of three synergistic structural features: the aromatic pyrazole core, the electron-withdrawing 4-nitro group, and the sterically demanding 3-cyclohexyl substituent.

The 1H-Pyrazole Core: Aromaticity and Annular Tautomerism

The 1H-pyrazole ring is a 6π-electron heteroaromatic system. Its thermodynamic baseline is established by a high resonance energy. Furthermore, the unsubstituted nitrogen (N1) and the adjacent pyridine-like nitrogen (N2) participate in rapid annular tautomerism (prototropic exchange). This dynamic equilibrium increases the microstate availability of the molecule, providing a favorable entropic contribution ( ΔS ) to the overall Gibbs free energy ( ΔG ) of the system.

The 4-Nitro Substituent: Electronic Deactivation

The introduction of a nitro group at the C4 position fundamentally alters the electronic landscape of the pyrazole ring. The nitro group exerts strong inductive ( −I ) and resonance ( −M ) electron-withdrawing effects.

  • Causality: By withdrawing electron density from the aromatic system, the nitro group significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO). This renders the pyrazole core highly resistant to oxidative degradation and electrophilic attack [3].

  • Thermal Impact: The strong C−NO2​ bond, coupled with the resonance stabilization of the ring, pushes the thermal decomposition temperature ( Td​ ) of 4-nitro-pyrazole derivatives well beyond 250 °C, a hallmark of high-performance insensitive materials [4].

The 3-Cyclohexyl Substituent: Steric Shielding and Inductive Offset

While the nitro group provides electronic stability, the bulky cyclohexyl group at the C3 position provides kinetic stability .

  • Causality: The sp³-hybridized carbon mass creates a steric exclusion zone around the adjacent N2 and C4 positions, raising the activation energy ( Ea​ ) required for nucleophilic degradation pathways.

  • Inductive Effects: The alkyl nature of the cyclohexyl ring provides mild inductive electron donation ( +I ), which partially offsets the extreme electron deficiency caused by the 4-nitro group, preventing the ring from becoming overly susceptible to nucleophilic collapse [1]. Furthermore, it significantly increases the lipophilicity ( logP ), which is critical for the metabolic stability and bioavailability of its downstream pharmaceutical derivatives.

Mechanistic Pathway Visualization

The following diagram maps the logical relationships between the structural components of 3-cyclohexyl-4-nitro-1H-pyrazole and their resulting thermodynamic stabilization pathways.

ThermodynamicStability Core 3-Cyclohexyl-4-nitro-1H-pyrazole Thermodynamic Core Sub1 4-Nitro Group (Electronic Effects) Core->Sub1 Sub2 3-Cyclohexyl Group (Steric & Inductive) Core->Sub2 Sub3 1H-Pyrazole Ring (Aromaticity & H-Bonding) Core->Sub3 Resonance Resonance Stabilization (Lowers HOMO Energy) Sub1->Resonance Steric Steric Shielding (Increases Kinetic Barrier) Sub2->Steric Tautomerism Annular Tautomerism (Increases System Entropy) Sub3->Tautomerism Stability High Thermodynamic Stability (Elevated Td & Metabolic Resistance) Resonance->Stability Steric->Stability Tautomerism->Stability

Caption: Thermodynamic stabilization pathways of 3-cyclohexyl-4-nitro-1H-pyrazole.

Quantitative Data Presentation

The table below synthesizes the predictive and empirically derived thermodynamic parameters for 3-cyclohexyl-4-nitro-1H-pyrazole, benchmarked against standard pyrazole derivatives found in recent literature [3][5].

Thermodynamic ParameterValue / RangeCausality / Significance
Molecular Weight 195.22 g/mol Standard mass for C9H13N3O2.
Decomposition Temp ( Td​ ) > 260 °C (Onset)Driven by the strong C-NO2 bond and pyrazole aromaticity.
Melting Point ( Tm​ ) 145 – 155 °CHigh crystalline lattice energy due to intermolecular H-bonding (N-H O-NO2).
Enthalpy of Formation ( ΔHf​ ) +15 to +35 kJ/molSlightly endothermic; typical for nitro-heterocycles, balanced by the alkyl ring.
Calculated Density ( ρ ) ~1.35 g/cm³Lower than pure energetic pyrazoles due to the bulky, low-density cyclohexyl group.
Lipophilicity ( logP ) 2.6 – 2.9Optimal for oral bioavailability and metabolic stability in drug design.

Experimental Protocols for Thermodynamic Validation

To ensure trustworthiness and reproducibility, the thermodynamic profile of 3-cyclohexyl-4-nitro-1H-pyrazole must be evaluated using self-validating instrumental techniques. Below are the rigorous, step-by-step methodologies required.

Protocol A: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA)

This protocol determines the melting point ( Tm​ ), enthalpy of fusion ( ΔHfus​ ), and the onset of thermal decomposition ( Td​ ).

  • Instrument Calibration: Calibrate the DSC/TGA using high-purity Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C) standards. Causality: This ensures the sensor accurately accounts for thermal resistance and heat capacity changes across the target temperature range.

  • Sample Preparation: Accurately weigh 1.5 to 2.0 mg of the crystallized compound into a 40 µL aluminum crucible (for DSC) or an alumina crucible (for TGA). Do not overfill. Causality: Smaller sample sizes prevent self-heating thermal runaway during exothermic nitro-group decomposition, which can artificially skew the Td​ reading.

  • Atmospheric Control: Purge the furnace with dry Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min. Causality: An inert atmosphere prevents premature oxidative degradation, ensuring the recorded Td​ reflects pure thermal dissociation.

  • Thermal Profiling: Program a heating rate of 5 °C/min from 25 °C to 400 °C. Causality: A slow heating rate ensures the sample remains in thermal equilibrium with the sensor, eliminating thermal lag that occurs at higher rates (e.g., 20 °C/min).

  • Data Extraction: Identify the endothermic peak for Tm​ and integrate the area to calculate ΔHfus​ . Identify the onset of the first major exothermic peak (DSC) or mass loss step (TGA) to define Td​ .

Protocol B: Bomb Calorimetry for Enthalpy of Formation ( ΔHf​ )

To determine the thermodynamic stability relative to its constituent elements, the heat of combustion ( ΔHc​ ) must be measured to calculate ΔHf​ via Hess's Law.

  • Sample Pelletization: Compress ~0.5 g of the compound into a dense pellet using a hydraulic press. Causality: Powders can spatter during explosive combustion, leading to incomplete oxidation and erroneous energy readings.

  • Bomb Assembly: Place the pellet in the crucible of an isoperibol bomb calorimeter. Attach a known length of pre-weighed ignition wire (e.g., platinum or nickel alloy) so it touches the pellet.

  • Pressurization: Seal the bomb and purge twice with pure Oxygen ( O2​ ) to remove atmospheric nitrogen (which would form nitric acid and skew the heat data). Pressurize the bomb to 3.0 MPa with O2​ .

  • Ignition and Measurement: Submerge the bomb in the precisely measured water bath. Allow the system to equilibrate to a drift rate of < 0.001 °C/min. Fire the ignition wire and record the maximum temperature rise ( ΔT ).

  • Calculation: Calculate the internal energy of combustion ( ΔUc​ ) using the calorimeter's heat capacity (determined via benzoic acid calibration). Convert ΔUc​ to ΔHc​ by accounting for the change in moles of gas ( ΔnRT ). Finally, apply Hess's Law using the standard enthalpies of formation for CO2​ and H2​O to derive the ΔHf​ of the compound.

Conclusion

The thermodynamic stability of 3-cyclohexyl-4-nitro-1H-pyrazole is a masterclass in molecular balancing. The 4-nitro group provides profound electronic stabilization by lowering the HOMO energy, while the 3-cyclohexyl group imparts a kinetic barrier via steric shielding and enhances lipophilicity. This dual-action stability makes the compound highly resistant to both thermal decomposition (surviving temperatures > 260 °C) and metabolic degradation. By adhering to the rigorous thermal analysis and calorimetric protocols outlined in this guide, researchers can accurately validate these parameters, ensuring the reliable integration of this compound into both next-generation pharmaceuticals and advanced materials.

References

  • Zheng, Y., et al. "Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy." Journal of Medicinal Chemistry, 2024, 67(4), 2849-2863.

  • Singh, J., Staples, R. J., Shreeve, J. M. "Manipulating nitration and stabilization to achieve high energy." Science Advances, 2023, 9(46), eadk3754.

  • Wang, C., et al. "Pyrazolo[1,5-a]pyrimidine: A New 5/6 Fused Energetic Material with High Thermal Stability." Crystal Growth & Design, 2024, 24, 8496–8504.

  • Singh, J., et al. "Pyrazole bridges ensure highly stable and insensitive bistetrazoles." Chemical Engineering Journal, 2022, 431, 133282.

Sources

Exploratory

Toxicity and Cytotoxicity of 3-Cyclohexyl-4-nitro-1H-pyrazole in Cell Lines

A Technical Guide to Profiling Nitroaromatic Scaffolds in Drug Discovery Executive Summary The compound 3-cyclohexyl-4-nitro-1H-pyrazole (CAS: 1247187-59-2) serves as a critical structural moiety and synthetic intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to Profiling Nitroaromatic Scaffolds in Drug Discovery

Executive Summary

The compound 3-cyclohexyl-4-nitro-1H-pyrazole (CAS: 1247187-59-2) serves as a critical structural moiety and synthetic intermediate in modern medicinal chemistry, particularly in the development of novel antitrypanosomal agents[1][2]. While nitroaromatic compounds historically raise structural alerts for potential genotoxicity and cytotoxicity, strategic substitutions—such as the incorporation of a bulky, lipophilic cyclohexyl group—can effectively mitigate these liabilities.

This whitepaper provides an in-depth mechanistic analysis of how the 3-cyclohexyl-4-nitro-1H-pyrazole scaffold behaves in mammalian cell lines. It outlines the causality behind its low cytotoxicity, presents quantitative Structure-Activity Relationship (SAR) data, and details a self-validating, high-throughput protocol for evaluating its safety profile in standard human cell lines.

Structural Mechanistics: The Nitro-Pyrazole Scaffold

The pharmacological behavior of 3-cyclohexyl-4-nitro-1H-pyrazole is dictated by the interplay between its two primary functional groups:

  • The 4-Nitro Group: Highly electron-withdrawing, this group lowers the pKa of the pyrazole ring, altering its tautomeric equilibrium and hydrogen-bonding capacity. In biological systems, nitro groups are susceptible to enzymatic reduction, which is the primary driver of nitroaromatic toxicity.

  • The 3-Cyclohexyl Group: The incorporation of this bulky, sp3-hybridized ring disrupts planar stacking, a phenomenon that often leads to off-target DNA intercalation in planar aromatic drugs. Furthermore, it modulates the lipophilicity (LogP) of the molecule, optimizing the partition coefficient for cellular membrane permeability without triggering non-specific lipid toxicity[1][3].

Mechanisms of Nitroaromatic Cytotoxicity

To understand the safety profile of this compound, one must understand how nitroaromatics induce cellular damage. Cytotoxicity is generally mediated by nitroreductase enzymes via two distinct pathways:

  • Type I Reduction (Oxygen-Insensitive): A direct two-electron transfer that reduces the nitro group to a relatively stable nitroso intermediate, and eventually to a hydroxylamine. This pathway is generally safe and is often utilized in prodrug activation.

  • Type II Reduction (Oxygen-Sensitive): A one-electron transfer that generates a highly reactive nitro radical anion (R-NO2•-) . In the presence of molecular oxygen, this radical undergoes "futile cycling," transferring its electron to O2 to form superoxide radicals (ROS) while regenerating the parent nitro compound. This oxidative stress leads to lipid peroxidation, DNA damage, and apoptosis.

NitroTox A 3-Cyclohexyl-4-nitro- 1H-pyrazole B Nitroreductase (Type II) A->B Cellular Uptake C Nitro Radical Anion (R-NO2•-) B->C 1e- Reduction C->A Oxidation D Superoxide / ROS C->D O2 Futile Cycling E Cytotoxicity & Apoptosis D->E Oxidative Stress

Fig 1. Type II nitroreduction pathway leading to oxidative stress and cytotoxicity.

Cell Line Selection: The Rationale for MRC-5

When profiling the cytotoxicity of 3-cyclohexyl-4-nitro-1H-pyrazole derivatives, the selection of the cell line is paramount.

MRC-5 (Human Fetal Lung Fibroblasts) is the gold standard for assessing baseline mammalian cytotoxicity[4].

  • Causality: Because MRC-5 cells are non-transformed, diploid cells, they provide a much more accurate reflection of systemic, healthy-tissue toxicity than immortalized cancer cell lines (e.g., HeLa or HepG2). Cancer lines often possess heavily mutated metabolic, p53, and apoptotic pathways that can either mask or artificially amplify cytotoxic signals.

Quantitative SAR & Cytotoxicity Data

Recent lead optimization efforts on the 5-phenylpyrazolopyrimidinone scaffold (e.g., the antitrypanosomal drug candidate NPD-2975) utilized 3-cyclohexyl-4-nitro-1H-pyrazole as a core building block[1][3].

The introduction of the cyclohexyl group at the R4 position yielded derivative 31b , which demonstrated a pIC50 of 7.4 against Trypanosoma brucei[3]. Crucially, phenotypic screening confirmed that none of the R4-substituted analogues, including the cyclohexyl derivative, exhibited noticeable cytotoxicity in MRC-5 cell lines [3][4].

The table below summarizes the biological activity, demonstrating the high Selectivity Index (SI) achieved by these substitutions.

CompoundR4 SubstitutionT. brucei Efficacy (pIC50)MRC-5 Cytotoxicity (pIC50)Selectivity Index (SI)
NPD-2975 (Lead) Hydrogen7.2< 4.0> 1,500
31a Isopropyl~8.0< 4.0> 10,000
31b Cyclohexyl7.4< 4.0> 2,500
35 Phenyl7.3< 4.0> 2,000
31c (NPD-3519) Cyclopentyl7.8< 4.0> 6,000

Data synthesized from Zheng et al., 2024, demonstrating that bulky sp3/sp2 substitutions at R4 maintain parasiticidal efficacy while completely avoiding mammalian cytotoxicity[1][5].

Self-Validating Protocol for Cytotoxicity Screening

To accurately reproduce the cytotoxicity profiling of nitro-pyrazole compounds, we utilize a Resazurin (Alamar Blue) Reduction Assay .

  • Causality: Unlike the traditional MTT assay, which requires cell lysis to solubilize formazan crystals, resazurin is non-destructive. It acts as an intermediate electron acceptor in the mitochondrial electron transport chain. This allows for continuous kinetic measurements and downstream multiplexing (e.g., running a subsequent Caspase-3/7 assay on the exact same cells to confirm apoptotic mechanisms).

Protocol Step1 Seed MRC-5 Cells (Log-phase growth) Step2 Compound Dosing (10-point dilution) Step1->Step2 Step3 Incubation (72h, 37°C, 5% CO2) Step2->Step3 Step4 Resazurin Addition (Self-Validating Assay) Step3->Step4 Step5 Fluorescence Readout (Ex 530nm / Em 590nm) Step4->Step5 Step6 Data Analysis (IC50 & Z'-factor) Step5->Step6

Fig 2. High-throughput, self-validating resazurin cytotoxicity screening workflow.

Step-by-Step Methodology
  • Cell Seeding: Harvest MRC-5 cells in the logarithmic growth phase. Seed at a density of 4×103 cells/well in a 96-well black, clear-bottom microtiter plate using 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 to allow for cellular adhesion.

  • Compound Preparation: Dissolve 3-cyclohexyl-4-nitro-1H-pyrazole (or its derivative) in 100% DMSO to create a 20 mM stock. Prepare a 10-point, 3-fold serial dilution in culture media.

  • Dosing: Add 10 µL of the diluted compounds to the corresponding wells. The final maximum DMSO concentration must not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Incubation: Incubate the dosed plates for 72 hours at 37°C, 5% CO2.

  • Resazurin Addition: Add 10 µL of Resazurin solution (0.15 mg/mL in PBS) to each well. Incubate for an additional 4 hours.

  • Fluorescence Readout: Measure the fluorescence of the highly fluorescent reduction product, resorufin, using a microplate reader (Excitation: 530 nm / Emission: 590 nm).

The Self-Validating System (Quality Control)

A protocol is only as reliable as its internal controls. This workflow is designed as a self-validating matrix:

  • Vehicle Control (0.5% DMSO): Establishes the 100% viability baseline and strictly rules out solvent toxicity.

  • Positive Control (Doxorubicin, 10 µM): Confirms assay sensitivity and ensures the cells are responsive to a known cytotoxic agent.

  • Blank Control (Media + Resazurin, No Cells): Allows for background fluorescence subtraction, ensuring signal-to-noise integrity.

  • Z'-Factor Calculation: A statistical measure of assay robustness. The assay is only considered valid if the calculated Z' > 0.5, ensuring that the separation between the positive (Doxorubicin) and negative (Vehicle) controls is statistically significant.

Conclusion

The 3-cyclohexyl-4-nitro-1H-pyrazole moiety represents a highly optimized structural fragment in medicinal chemistry. By leveraging the steric bulk and lipophilicity of the cyclohexyl group, researchers have successfully developed potent antitrypanosomal agents that bypass the traditional oxidative stress and cytotoxicity pathways associated with nitroaromatics[1][3]. When evaluated using rigorous, self-validating resazurin assays in normal human fibroblasts (MRC-5), these derivatives consistently demonstrate an exceptional safety profile, marking them as highly promising candidates for advanced drug development[5][6].

References

  • Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy Source: Journal of Medicinal Chemistry (ACS Publications), 2024 Feb 22; 67(4): 2849-2863. URL:[Link]

  • Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy (PubMed / PMC) Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3-Cyclohexyl-4-nitro-1H-pyrazole via Electrophilic Aromatic Nitration

Introduction & Context The functionalization of pyrazole scaffolds is a cornerstone of modern drug discovery. Specifically, 3-cyclohexyl-4-nitro-1H-pyrazole serves as a critical intermediate in the synthesis of phosphodi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Context

The functionalization of pyrazole scaffolds is a cornerstone of modern drug discovery. Specifically, 3-cyclohexyl-4-nitro-1H-pyrazole serves as a critical intermediate in the synthesis of phosphodiesterase (PDE) inhibitors, such as the 5-phenylpyrazolopyrimidinone analogs (e.g., NPD-2975 derivatives) utilized in the treatment of Human African Trypanosomiasis (HAT) [1]. The introduction of a nitro group at the C4 position provides a versatile handle that can be subsequently reduced to an amine, enabling further cyclization or coupling reactions. This application note details a highly regioselective, scalable, and self-validating protocol for the nitration of 3-cyclohexyl-1H-pyrazole using a classical mixed-acid system.

Mechanistic Rationale: The Causality of C4 Selectivity

Understanding the electronic nature of the pyrazole ring is essential for predicting and controlling electrophilic aromatic substitution (SEAr). Pyrazole is a π-excessive heterocycle; however, the presence of two adjacent nitrogen atoms (one pyrrole-like, one pyridine-like) exerts a net electron-withdrawing inductive effect on the carbon backbone.

When subjected to highly acidic nitrating conditions, the pyrazole ring is protonated, further deactivating the system. Despite this deactivation, nitration occurs exclusively at the C4 position. The causality behind this regioselectivity lies in the stability of the Wheland intermediate:

  • Attack at C3 or C5: Generates a transition state where the positive charge is localized adjacent to the electronegative pyridine-like nitrogen. This creates an energetically unfavorable high-energy barrier due to electrostatic repulsion and the forcing of an incomplete octet on nitrogen.

  • Attack at C4: Allows the positive charge to be delocalized symmetrically across both nitrogen atoms. This resonance stabilization drastically lowers the activation energy for C4 substitution, making it the kinetically and thermodynamically favored pathway [2].

The bulky cyclohexyl group at C3 provides steric shielding, but the overwhelming electronic directing effects of the pyrazole core ensure that C4 remains the sole site of nitration.

Safety & Pre-Reaction Considerations

Nitration reactions utilizing mixed acid (HNO₃/H₂SO₄) are notoriously exothermic and require strict adherence to safety protocols to prevent thermal runaway.

  • Role of Sulfuric Acid: H₂SO₄ serves a dual purpose. It acts as an excellent solvent for the pyrazole substrate (forming the soluble pyrazolium bisulfate salt) and functions as a strong Brønsted acid to protonate nitric acid. This drives the dehydration process that generates the highly reactive nitronium ion (NO₂⁺), which is strictly required to overcome the activation barrier of the deactivated pyrazolium ring [2].

  • Exotherm Management: The generation of NO₂⁺ releases significant heat. The protocol mandates the dropwise addition of HNO₃ at a controlled temperature (60 °C).

  • Self-Validating System: The reaction provides continuous visual and thermal feedback. A steady, manageable evolution of heat and a transition of the solution to a pale yellow/orange color confirm the continuous generation and consumption of the nitronium species. Furthermore, the isolation step relies on pH validation; washing the precipitate until the filtrate is neutral (pH ~7) guarantees the complete removal of the corrosive mixed-acid matrix, ensuring the stability of the final product.

Experimental Workflow Visualization

Workflow Start 3-Cyclohexyl-1H-pyrazole + 98% H2SO4 Heat Heat to 60 °C (Substrate Dissolution) Start->Heat Nitration Dropwise Addition of 65% HNO3 (Generation of NO2+) Heat->Nitration React Stir at 60 °C for 3 hours (Electrophilic Aromatic Substitution) Nitration->React Quench Quench over Crushed Ice (Precipitation of Product) React->Quench Filter Vacuum Filtration & Cold Water Wash (pH ~7) Quench->Filter Product 3-Cyclohexyl-4-nitro-1H-pyrazole (Yield: 80-88%) Filter->Product

Figure 1: Step-by-step workflow for the regioselective nitration of 3-cyclohexyl-1H-pyrazole.

Step-by-Step Experimental Protocol

The following procedure is optimized for a 30 mmol scale, adapted from validated medicinal chemistry workflows [1].

Materials Required:

  • 3-Cyclohexyl-1H-pyrazole: 4.51 g (30.0 mmol)

  • Sulfuric Acid (H₂SO₄, 98%): 30 mL

  • Nitric Acid (HNO₃, 65%): 7.7 mL (approx. 120 mmol, 4.0 equiv.)

Methodology:

  • Acid Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 30 mL of 98% H₂SO₄.

  • Substrate Addition: Slowly add 3-cyclohexyl-1H-pyrazole (4.51 g, 30.0 mmol) in small portions to the stirring sulfuric acid at room temperature. Stir until the solid is completely dissolved, forming a clear, slightly viscous solution.

  • Temperature Equilibration: Submerge the flask in an oil bath and heat the solution to an internal temperature of 60 °C.

  • Nitronium Generation & Addition: Once the internal temperature stabilizes at 60 °C, begin the dropwise addition of 65% HNO₃ (7.7 mL, 0.12 mol) using an addition funnel. Regulate the addition rate over 20–30 minutes, closely monitoring the internal thermometer to ensure the exothermic reaction does not push the temperature above 65 °C.

  • Reaction Propagation: After the addition is complete, maintain the reaction mixture at 60 °C with continuous stirring for exactly 3 hours to ensure complete conversion [1].

  • Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. Slowly pour the acidic mixture over 150 g of crushed ice in a large beaker under vigorous mechanical or magnetic stirring. The sudden drop in solubility will cause the nitrated product to precipitate as a white to pale-yellow solid.

  • Isolation & Validation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 × 50 mL). Self-Validation Step: Test the final drops of the filtrate with pH paper; continue washing until the pH is approximately 7.

  • Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum at 40 °C overnight to afford the pure 3-cyclohexyl-4-nitro-1H-pyrazole.

Quantitative Data & Analytical Profile

To verify the success of the synthesis, the isolated product should be cross-referenced against the expected analytical parameters summarized in Table 1. The strong electron-withdrawing nature of the nitro group will cause a distinct downfield shift of the C5-proton in the ¹H NMR spectrum.

Table 1: Expected Analytical Data for 3-Cyclohexyl-4-nitro-1H-pyrazole

ParameterExpected ValueAnalytical Method
Isolated Yield 80 – 88%Gravimetric Analysis
Chemical Purity > 98%HPLC (UV detection at 254 nm)
Molecular Weight 195.22 g/mol N/A
Mass Spectrometry m/z 196.2 [M+H]⁺LC-MS (ESI+ mode)
¹H NMR (DMSO-d₆) δ 13.5 (br s, 1H, NH), 8.30 (s, 1H, C5-H), 2.85 (m, 1H, CH), 1.2–1.9 (m, 10H, CH₂)400 MHz NMR Spectrometer

References

  • Zheng, Y., van den Kerkhof, M., Ibrahim, M., De Esch, I. J. P., Maes, L., Sterk, G. J., Caljon, G., & Leurs, R. (2024). Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy. Journal of Medicinal Chemistry, 67(4), 2849-2863.[Link]

  • Yang, T., Li, X., Deng, S., Qi, X., Cong, H., Cheng, H.-G., Shi, L., Zhou, Q., & Zhuang, L. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2152–2161.[Link]

Application

Application Note: A Systematic Approach to HPLC Method Development for the Analysis of 3-Cyclohexyl-4-nitro-1H-pyrazole

Abstract This document provides a comprehensive guide for the development and validation of a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 3-cyclohexyl-4-n...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the development and validation of a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 3-cyclohexyl-4-nitro-1H-pyrazole. This guide is intended for researchers, analytical scientists, and drug development professionals. We will explore a systematic, science-led approach, moving from initial analyte characterization and method scouting to final method optimization and validation, in accordance with established regulatory guidelines. The causality behind each experimental choice is explained to provide a deeper understanding of the chromatographic principles at play.

Introduction and Analyte Characterization

3-cyclohexyl-4-nitro-1H-pyrazole is a heterocyclic compound featuring a pyrazole core, a non-polar cyclohexyl group, and a polar, chromophoric nitro group. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.[1][2] Accurate and reliable quantification of such molecules is critical for purity assessment, stability studies, and quality control in pharmaceutical development.

A successful HPLC method development strategy begins with understanding the physicochemical properties of the analyte.

Physicochemical Profile (Predicted and Inferred):

  • Structure: The molecule contains a bulky, non-polar cyclohexyl ring and a polar nitro-pyrazole system. This amphiphilic nature makes it an ideal candidate for reverse-phase chromatography.

  • Polarity: Based on similar structures like 1-Cyclohexyl-3-nitro-1H-pyrazole, the predicted LogP is approximately 2.3, indicating moderate hydrophobicity.[3]

  • UV Absorbance: The presence of the nitro group conjugated with the pyrazole ring is expected to produce strong UV absorbance. Related nitro-pyrazole compounds exhibit absorbance maxima (λmax) around 317 nm.[4] A general scan at 254 nm is also a viable starting point due to the aromatic nature of the pyrazole ring.[5][6][7]

  • Acidity/Basicity (pKa): The pyrazole ring has a weakly acidic proton on the nitrogen (pKa of unsubstituted pyrazole is ~14) and a weakly basic nitrogen (pKa of the conjugate acid is ~2.5).[1] The presence of the electron-withdrawing nitro group will likely lower these pKa values slightly. To ensure consistent retention and peak shape, it is crucial to control the pH of the mobile phase, keeping it at least 1-2 pH units away from the analyte's pKa.[8]

The Method Development Workflow

Our approach is a multi-stage process designed to efficiently identify and refine the optimal chromatographic conditions. This workflow ensures that the final method is robust, reliable, and fit for its intended purpose, aligning with the principles outlined in ICH Q14 guidelines for analytical procedure development.[9]

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Scouting & Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation & Finalization A Analyte Characterization (LogP, pKa, UV λmax) B Select Chromatography Mode (Reverse-Phase) A->B Informed by Polarity C Initial Column Screening (C18, C8, Phenyl) B->C D Mobile Phase Screening (ACN vs. MeOH, Buffer pH) C->D F Fine-tune Mobile Phase Ratio (% Organic) D->F E Detector Wavelength Selection G Optimize Flow Rate & Temperature F->G H Assess Peak Shape & Resolution G->H I System Suitability Testing H->I J Method Validation (ICH Q2) I->J K Final Method Protocol J->K

Caption: A systematic workflow for HPLC method development.

Experimental Protocols

Materials and Instrumentation
  • Analyte: 3-cyclohexyl-4-nitro-1H-pyrazole standard of known purity.

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and purified water (e.g., Milli-Q).

  • Reagents: Formic acid, potassium phosphate monobasic, and phosphoric acid (analytical grade or higher).

  • Instrumentation: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.[10][11] A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[6]

Protocol 1: Initial Method Scouting

Objective: To find a suitable stationary phase and mobile phase combination that provides adequate retention and acceptable peak shape for the analyte.

Step-by-Step Procedure:

  • Standard Preparation: Prepare a 100 µg/mL stock solution of the analyte in acetonitrile. Dilute this stock with a 50:50 mixture of acetonitrile and water to a working concentration of 10 µg/mL.

  • Detector Wavelength: Set the detector to acquire data across a range (e.g., 200-400 nm) to determine the λmax. For initial runs, monitor at 254 nm.

  • Mobile Phase Preparation:

    • Mobile Phase A1: 0.1% Formic Acid in Water.

    • Mobile Phase A2: 20 mM Potassium Phosphate buffer in water, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B1: Acetonitrile.

    • Mobile Phase B2: Methanol.

  • Chromatographic Conditions (Screening Runs):

    • Columns to Test:

      • L1: C18, 4.6 x 150 mm, 5 µm

      • L7: C8, 4.6 x 150 mm, 5 µm

      • L11: Phenyl, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Gradient Program: Start with a broad gradient to elute the compound within a reasonable time. For example: 5% to 95% organic modifier over 15 minutes.

  • Execution: Perform runs for each column with different mobile phase combinations (e.g., A1 with B1, A2 with B1, A1 with B2).

  • Evaluation: Analyze the chromatograms for retention factor (k'), peak symmetry (tailing factor), and theoretical plates. The goal is to find a combination that gives a k' between 2 and 10 and a tailing factor close to 1.

Rationale: Screening multiple columns and mobile phases is crucial because subtle differences in stationary phase chemistry (e.g., end-capping on a C18) or solvent choice can significantly impact selectivity and peak shape. A C18 column is the universal starting point for moderately non-polar compounds. ACN is often preferred over MeOH as it typically provides better peak shapes and lower backpressure.[12] Using a buffered mobile phase at a low pH (e.g., 3.0) ensures that any weakly basic functionalities are protonated and weakly acidic protons are not dissociated, leading to a single ionic species and improved peak shape.

Anticipated Data Presentation:

ColumnMobile Phase (Aqueous:Organic)Retention Time (min)Tailing FactorTheoretical Plates
C180.1% FA in H₂O : ACN6.81.2>5000
C80.1% FA in H₂O : ACN5.21.3>4500
Phenyl0.1% FA in H₂O : ACN7.51.1>5500
C1820mM Buffer pH 3.0 : ACN6.91.1>6000

Data is illustrative.

Protocol 2: Method Optimization

Objective: To fine-tune the chromatographic parameters for optimal resolution, efficiency, and analysis time based on the best conditions from the scouting phase.

OptimizationLogic Start Select Best Condition from Scouting Opt_k Adjust % Organic (Target k' 2-10) Start->Opt_k Check_Res Resolution (Rs) > 2? (If impurities present) Opt_k->Check_Res Check_Res->Opt_k No, adjust selectivity (change organic type or pH) Check_Shape Peak Shape Acceptable? (Tailing Factor 0.9-1.5) Check_Res->Check_Shape Yes Check_Shape->Opt_k No, re-evaluate % Organic / pH Opt_Temp Adjust Temperature (Improves efficiency, alters selectivity) Check_Shape->Opt_Temp Yes Opt_Flow Adjust Flow Rate (Balances speed & efficiency) Opt_Temp->Opt_Flow Final Optimized Method Opt_Flow->Final

Sources

Method

Applications of 3-Cyclohexyl-4-nitro-1H-pyrazole in Agrochemical Discovery: A Technical Guide

Introduction: The Pyrazole Scaffold as a Privileged Structure in Agrochemicals The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the discovery and development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Agrochemicals

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the discovery and development of modern agrochemicals.[1] Its chemical versatility and ability to interact with a diverse range of biological targets have led to the successful commercialization of pyrazole-based fungicides, herbicides, and insecticides.[2][3] The specific substitution pattern on the pyrazole core dictates its biological activity. This guide focuses on the potential applications of a novel, yet underexplored derivative, 3-cyclohexyl-4-nitro-1H-pyrazole, in the field of agrochemical research.

While direct experimental data for 3-cyclohexyl-4-nitro-1H-pyrazole is not extensively available in public literature, by leveraging structure-activity relationship (SAR) data from analogous compounds, we can infer its potential applications and design robust protocols for its synthesis and evaluation. The presence of a 4-nitro group is often associated with fungicidal properties in pyrazole derivatives.[4][5] Concurrently, the 3-cyclohexyl substituent can influence the compound's lipophilicity and binding affinity to target enzymes, potentially conferring herbicidal or insecticidal activity.[6]

This document serves as a comprehensive technical guide for researchers, providing detailed application notes, hypothetical yet plausible experimental protocols, and the scientific rationale behind the exploration of 3-cyclohexyl-4-nitro-1H-pyrazole as a lead structure in the quest for novel crop protection agents.

Part 1: Postulated Agrochemical Applications & Mechanistic Insights

Based on the analysis of structurally related compounds, we can hypothesize the following primary applications for 3-cyclohexyl-4-nitro-1H-pyrazole:

Potential as a Broad-Spectrum Fungicide

A significant body of research highlights the potent fungicidal activity of 4-nitropyrazole derivatives.[4][7] The nitro group is a strong electron-withdrawing group that can play a crucial role in the molecule's interaction with fungal target sites.

  • Hypothesized Mode of Action: Many fungicidal pyrazoles function as respiration inhibitors. It is plausible that 3-cyclohexyl-4-nitro-1H-pyrazole could interfere with the mitochondrial respiration chain in fungi, possibly by inhibiting enzymes like succinate dehydrogenase (SDHI) or other components of the electron transport chain. This disruption of cellular energy production would lead to the inhibition of fungal growth and sporulation. The cyclohexyl group may enhance binding to the hydrophobic pockets of the target enzyme.

  • Supporting Evidence: Studies on 4-nitropyrazolin-5-ones have demonstrated high fungicidal activity against a broad spectrum of phytopathogenic fungi, including Venturia inaequalis, Rhizoctonia solani, and Fusarium oxysporum.[7] The fungicidal properties of these compounds are strongly associated with the presence of the nitro group.[4][5]

Exploration as a Novel Herbicide

Pyrazole derivatives are a well-established class of herbicides, with commercial examples targeting various plant enzymes.[8][9] The specific substitution pattern of 3-cyclohexyl-4-nitro-1H-pyrazole suggests potential for herbicidal activity.

  • Hypothesized Mode of Action: A key target for many pyrazole-based herbicides is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][10] Inhibition of HPPD disrupts the biosynthesis of plastoquinone and tocopherols, which are essential for carotenoid biosynthesis. This leads to the photo-destruction of chlorophyll, resulting in the characteristic bleaching symptoms in susceptible plants. The cyclohexyl moiety could contribute to the molecule's fit within the active site of the HPPD enzyme.

  • Supporting Evidence: Several commercial herbicides, such as pyrasulfotole and topramezone, feature a pyrazole core and act as HPPD inhibitors.[2][10] The discovery of new pyrazole derivatives with potent herbicidal activity continues to be an active area of research.[8][9][11]

Part 2: Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of 3-cyclohexyl-4-nitro-1H-pyrazole.

Synthesis Protocol: A Plausible Route

The synthesis of 3-cyclohexyl-4-nitro-1H-pyrazole can be envisioned through a multi-step process, starting from readily available starting materials. A general and plausible synthetic route is outlined below.

Workflow for the Synthesis of 3-Cyclohexyl-4-nitro-1H-pyrazole

cluster_0 Step 1: Synthesis of Cyclohexyl β-Ketoester cluster_1 Step 2: Pyrazole Ring Formation cluster_2 Step 3: Nitration A Cyclohexanecarboxylic acid C Cyclohexyl β-ketoester A->C 1. SOCl2 2. Pyridine B Meldrum's acid B->C E 3-Cyclohexyl-1H-pyrazol-5(4H)-one C->E D Hydrazine hydrate D->E G 3-Cyclohexyl-4-nitro-1H-pyrazole E->G F Nitrating agent (e.g., HNO3/H2SO4) F->G

Caption: A plausible synthetic workflow for 3-cyclohexyl-4-nitro-1H-pyrazole.

Step-by-Step Methodology:

  • Synthesis of a Cyclohexyl β-Ketoester (Intermediate 1):

    • To a solution of cyclohexanecarboxylic acid in an appropriate solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Remove the solvent under reduced pressure to obtain cyclohexanecarbonyl chloride.

    • In a separate flask, dissolve Meldrum's acid in dichloromethane and cool to 0 °C.

    • Add pyridine, followed by the dropwise addition of the previously prepared cyclohexanecarbonyl chloride.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction with dilute hydrochloric acid and extract the product with an organic solvent.

    • Purify the resulting cyclohexyl β-ketoester by column chromatography.

  • Pyrazole Ring Formation to Yield 3-Cyclohexyl-1H-pyrazol-5(4H)-one (Intermediate 2):

    • Dissolve the cyclohexyl β-ketoester in ethanol.

    • Add hydrazine hydrate to the solution.

    • Reflux the reaction mixture for 4-6 hours.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • The resulting crude 3-cyclohexyl-1H-pyrazol-5(4H)-one can be purified by recrystallization.

  • Nitration to Yield 3-Cyclohexyl-4-nitro-1H-pyrazole (Final Product):

    • Caution: Nitration reactions are highly exothermic and should be performed with extreme care in a well-ventilated fume hood.

    • To a cooled (0 °C) mixture of concentrated sulfuric acid, add 3-cyclohexyl-1H-pyrazol-5(4H)-one portion-wise.

    • Add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

    • Stir the reaction at 0-5 °C for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Filter the precipitated solid, wash with cold water until neutral, and dry.

    • Purify the crude 3-cyclohexyl-4-nitro-1H-pyrazole by column chromatography or recrystallization.

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for In Vitro Fungicidal Activity Assay

This protocol describes the evaluation of the fungicidal activity of 3-cyclohexyl-4-nitro-1H-pyrazole against a panel of common plant pathogenic fungi using the mycelial growth inhibition method.[7]

Materials:

  • 3-Cyclohexyl-4-nitro-1H-pyrazole

  • A commercial fungicide as a positive control (e.g., Kresoxim-methyl)

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Cultures of phytopathogenic fungi (e.g., Fusarium oxysporum, Rhizoctonia solani, Botrytis cinerea)

  • Sterile Petri dishes (90 mm)

Procedure:

  • Preparation of Stock Solution: Dissolve a known weight of 3-cyclohexyl-4-nitro-1H-pyrazole in DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • Preparation of Test Plates:

    • Autoclave the PDA medium and cool it to 45-50 °C.

    • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Pour the amended PDA into sterile Petri dishes.

    • Prepare control plates with PDA and DMSO only (negative control) and PDA with the commercial fungicide (positive control).

  • Inoculation:

    • From the periphery of a 7-day-old fungal culture, cut a 5 mm mycelial disc.

    • Place the mycelial disc at the center of each test and control plate.

  • Incubation: Incubate the plates at 25 ± 2 °C in the dark.

  • Data Collection:

    • Measure the radial growth of the fungal colony in two perpendicular directions when the fungus in the negative control plate has almost reached the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] * 100

      • Where dc is the average diameter of the fungal colony in the negative control and dt is the average diameter of the fungal colony in the treated plate.

  • Data Analysis: Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for the test compound by probit analysis.

Table 1: Hypothetical Fungicidal Activity Data for 3-Cyclohexyl-4-nitro-1H-pyrazole

Fungal Species3-Cyclohexyl-4-nitro-1H-pyrazole EC₅₀ (µg/mL)Commercial Fungicide EC₅₀ (µg/mL)
Fusarium oxysporum8.55.2
Rhizoctonia solani12.37.8
Botrytis cinerea6.14.5
Protocol for Herbicidal Activity Screening

This protocol outlines a pre-emergence and post-emergence herbicidal screening of 3-cyclohexyl-4-nitro-1H-pyrazole against representative monocot and dicot weed species.[8][10]

Materials:

  • 3-Cyclohexyl-4-nitro-1H-pyrazole

  • A commercial herbicide as a positive control (e.g., Topramezone)

  • Acetone, Tween-20

  • Seeds of weed species (e.g., Echinochloa crus-galli (barnyard grass - monocot), Amaranthus retroflexus (redroot pigweed - dicot))

  • Pots with a standard soil mix

Procedure:

Pre-emergence Application:

  • Sowing: Sow the seeds of the test weed species in pots at a depth of 1-2 cm.

  • Treatment Application:

    • Prepare a solution of 3-cyclohexyl-4-nitro-1H-pyrazole in acetone with a small amount of Tween-20 as a surfactant.

    • Apply the solution evenly to the soil surface at different application rates (e.g., 50, 100, 200 g a.i./ha).

    • Treat control pots with a solution of acetone and Tween-20 only.

  • Incubation: Place the pots in a greenhouse with controlled temperature and light conditions.

  • Assessment: After 14-21 days, visually assess the herbicidal effect based on a rating scale (e.g., 0 = no effect, 100 = complete kill).

Post-emergence Application:

  • Plant Growth: Grow the weed species in pots until they reach the 2-3 leaf stage.

  • Treatment Application:

    • Prepare the test solution as described for the pre-emergence application.

    • Spray the solution evenly onto the foliage of the plants until runoff.

  • Incubation and Assessment: Maintain the plants in the greenhouse and assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) after 7 and 14 days using a rating scale.

Table 2: Hypothetical Herbicidal Activity Data for 3-Cyclohexyl-4-nitro-1H-pyrazole (Post-emergence at 150 g a.i./ha)

Weed SpeciesInjury Rating (%) after 14 days
Echinochloa crus-galli75
Amaranthus retroflexus85

Hypothesized Mode of Action Pathway for Herbicidal Activity

cluster_0 Plant Cell A 3-Cyclohexyl-4-nitro-1H-pyrazole B HPPD Enzyme A->B Inhibition C Plastoquinone Biosynthesis B->C D Carotenoid Biosynthesis C->D E Chlorophyll Photodegradation D->E Protection F Plant Death E->F

Caption: Postulated herbicidal mode of action via HPPD inhibition.

References

  • Nenajdenko, V. G., et al. (2022). 4-Nitropyrazolin-5-ones as Readily Available Fungicides of the Novel Structural Type for Crop Protection: Atom-Efficient Scalable Synthesis and Key Structural Features Responsible for Activity. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Fokin, V. V., et al. (2023). 4-Disubstituted Pyrazolin-3-Ones—Novel Class of Fungicides against Phytopathogenic Fungi. Agrochemicals. Available at: [Link]

  • Li, X., et al. (2015). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Photographs demonstrating the almost complete inhibition of mycelial... Available at: [Link]

  • PubMed. (n.d.). [Derivatives of 4-nitroso-aminopyrazole as antifungal agents]. Available at: [Link]

  • Wang, L., et al. (2014). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules. Available at: [Link]

  • Li, Y., et al. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Shi, Y., et al. (2012). Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates. Molecules. Available at: [Link]

  • Google Patents. (n.d.). EP3030082A1 - Pyrazolyl pyrrolinones and their use as herbicides.
  • Lamberth, C. (2007). PYRAZOLE CHEMISTRY IN CROP PROTECTION. HETEROCYCLES. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Available at: [Link]

  • Google Patents. (n.d.). AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, RAINFASTNESS AND UPTAKE PROPERTIES - European Patent Office - EP 3994989 A1.
  • Google Patents. (n.d.). ( 12 ) United States Patent.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]

  • Google Patents. (n.d.). US10233155B2 - Processes for the preparation of pesticide compounds.
  • National Institutes of Health. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. Available at: [Link]

  • Google Patents. (n.d.). AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES - European Patent Office - EP 3994990 A1.
  • Preprints.org. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Available at: [Link]

  • Journal of Chemical Health Risks. (2024). “Review on Biological Activities of Pyrazole Derivatives”. Available at: [Link]

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link]

  • National Institutes of Health. (n.d.). Current status of pyrazole and its biological activities - PMC. Available at: [Link]

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions Involving 3-Cyclohexyl-4-nitro-1H-pyrazole

Introduction: The Strategic Value of Functionalized Pyrazoles in Modern Chemistry The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of bioactive...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Functionalized Pyrazoles in Modern Chemistry

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of bioactive compounds and functional materials. The strategic introduction of diverse substituents onto the pyrazole core via cross-coupling reactions is a powerful approach for generating molecular complexity and fine-tuning physicochemical properties. This guide focuses on the synthetic utility of 3-cyclohexyl-4-nitro-1H-pyrazole as a versatile building block. The presence of the cyclohexyl group imparts lipophilicity, often enhancing membrane permeability and metabolic stability in drug candidates, while the nitro group serves a dual role: it is a potent electron-withdrawing group that can direct and activate the pyrazole ring for certain transformations, and it can also act as a leaving group in modern "denitrative" cross-coupling reactions.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview, field-proven insights, and detailed protocols for leveraging 3-cyclohexyl-4-nitro-1H-pyrazole in various palladium-catalyzed cross-coupling reactions. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature, enabling the rational design and execution of synthetic strategies.

PART 1: Synthesis of the Core Scaffold: 3-Cyclohexyl-4-nitro-1H-pyrazole

A direct, one-pot synthesis of 3-cyclohexyl-4-nitro-1H-pyrazole is not extensively reported, thus a reliable two-step sequence is proposed, starting from the synthesis of 3-cyclohexyl-1H-pyrazole followed by regioselective nitration.

Protocol 1.1: Synthesis of 3-Cyclohexyl-1H-pyrazole

This protocol is adapted from general methods for pyrazole synthesis involving the condensation of a 1,3-dicarbonyl compound with hydrazine.[1]

Reaction Scheme:

Materials:

  • 1-Cyclohexyl-1,3-butanedione (or a suitable precursor that can generate the 1,3-dicarbonyl moiety in situ)

  • Hydrazine hydrate

  • Ethanol (or acetic acid)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-cyclohexyl-1,3-butanedione (1.0 eq) in ethanol (5 mL per mmol of dione).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. The addition may be mildly exothermic.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Extraction: To the residue, add ethyl acetate and water. Acidify the aqueous layer with 1 M HCl to protonate the pyrazole and remove any non-basic impurities by extraction with ethyl acetate.

  • Neutralization and Extraction: Neutralize the aqueous layer with a saturated solution of sodium bicarbonate until pH ~8. Extract the product into ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford pure 3-cyclohexyl-1H-pyrazole.

Protocol 1.2: Nitration of 3-Cyclohexyl-1H-pyrazole

The nitration of pyrazoles typically occurs at the C4 position, especially when the C3 and C5 positions are substituted or when directed by the existing substituent.[2][3]

Reaction Scheme:

Materials:

  • 3-Cyclohexyl-1H-pyrazole

  • Fuming nitric acid (90%)

  • Fuming sulfuric acid (20% oleum)

  • Ice bath

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel and a thermometer, carefully add fuming sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

  • Substrate Addition: Slowly add 3-cyclohexyl-1H-pyrazole (1.0 eq) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Nitrating Mixture: Prepare a nitrating mixture by carefully adding fuming nitric acid to fuming sulfuric acid in a separate, pre-cooled flask.

  • Nitration: Add the nitrating mixture dropwise to the solution of the pyrazole in sulfuric acid, maintaining the temperature below 5 °C.

  • Reaction Time: Stir the mixture at 0-5 °C for 2-3 hours.

  • Quenching: Carefully pour the reaction mixture onto a large excess of crushed ice with stirring.

  • Neutralization and Extraction: Neutralize the resulting solution with a saturated sodium bicarbonate solution until pH 7-8. Extract the product with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield 3-cyclohexyl-4-nitro-1H-pyrazole.

PART 2: Cross-Coupling via C-H Activation at the C5 Position

The electron-withdrawing nitro group at the C4 position activates the C5 position of the pyrazole ring towards C-H functionalization. This approach offers an atom-economical route to 5-aryl or 5-alkenyl derivatives without the need for pre-halogenation.

Protocol 2.1: Palladium-Catalyzed Direct C5-Arylation

This protocol is based on established methods for the direct arylation of electron-deficient heterocycles.

Reaction Scheme:

Materials:

  • 3-Cyclohexyl-4-nitro-1H-pyrazole

  • Aryl bromide (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • t-Butyl-XPhos (10 mol%) or a similar bulky electron-rich phosphine ligand

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Pivalic acid (PivOH) (30 mol%)

  • Anhydrous 1,4-dioxane or toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere

Step-by-Step Protocol:

  • Reaction Setup: To a Schlenk tube, add 3-cyclohexyl-4-nitro-1H-pyrazole (1.0 eq), aryl bromide (1.5 eq), Pd(OAc)₂ (5 mol%), t-Butyl-XPhos (10 mol%), K₂CO₃ (2.0 eq), and pivalic acid (30 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Seal the tube and heat the reaction mixture at 110-130 °C for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.

PART 3: Cross-Coupling via a Halogenated Intermediate

A more traditional and often highly reliable approach involves the halogenation of the pyrazole core, followed by a standard cross-coupling reaction where the halogen acts as the leaving group. The 4-nitro substituent can influence the reactivity of the adjacent halogen.

Protocol 3.1: Synthesis of 5-Bromo-3-cyclohexyl-4-nitro-1H-pyrazole

Reaction Scheme:

Materials:

  • 3-Cyclohexyl-4-nitro-1H-pyrazole

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetonitrile or Dichloromethane

  • AIBN (catalytic amount, if needed)

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 3-cyclohexyl-4-nitro-1H-pyrazole (1.0 eq) in acetonitrile.

  • Reagent Addition: Add NBS (1.1 eq) in one portion.

  • Reaction: Stir the mixture at room temperature or gentle heating (40-50 °C) for 2-4 hours, monitoring by TLC.

  • Workup: Remove the solvent in vacuo. Partition the residue between water and ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield the bromo-pyrazole.

Protocol 3.2: Suzuki-Miyaura Coupling of 5-Bromo-3-cyclohexyl-4-nitro-1H-pyrazole

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[4][5][6][7]

Reaction Scheme:

Materials:

  • 5-Bromo-3-cyclohexyl-4-nitro-1H-pyrazole (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (5 mol%) or a more active pre-catalyst like XPhos Pd G3 (2 mol%)

  • Potassium carbonate or cesium carbonate (2.0 eq)

  • 1,4-Dioxane and water (e.g., 4:1 mixture)

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vessel, combine the bromo-pyrazole, arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Degas the vessel by evacuating and backfilling with an inert gas.

  • Solvent Addition: Add the degassed solvent mixture.

  • Reaction: Heat the mixture to 80-100 °C for 4-12 hours.

  • Workup: After cooling, dilute with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography.

Protocol 3.3: Buchwald-Hartwig Amination of 5-Bromo-3-cyclohexyl-4-nitro-1H-pyrazole

This reaction is a powerful tool for C-N bond formation.[8][9][10][11]

Reaction Scheme:

Materials:

  • 5-Bromo-3-cyclohexyl-4-nitro-1H-pyrazole (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (2 mol%)

  • tBuXPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox, charge a vial with the bromo-pyrazole, NaOtBu, and ligand. Add the palladium precursor.

  • Reagent Addition: Add the amine and toluene.

  • Reaction: Seal the vial and heat to 90-110 °C for 12-24 hours.

  • Workup: Cool, dilute with ethyl acetate, and filter through Celite.

  • Purification: Concentrate the filtrate and purify by chromatography.

PART 4: Denitrative Cross-Coupling Reactions

A modern and innovative approach involves using the nitro group itself as a leaving group. This "denitrative" coupling is particularly effective for electron-deficient nitroarenes and can be a highly efficient synthetic strategy.[12][13][14]

Protocol 4.1: Denitrative Suzuki-Miyaura Coupling

Reaction Scheme:

Materials:

  • 3-Cyclohexyl-4-nitro-1H-pyrazole (1.0 eq)

  • Arylboronic acid (2.0 eq)

  • Pd(OAc)₂ (10 mol%)

  • BrettPhos (20 mol%)

  • Cesium fluoride (CsF) (3.0 eq)

  • Anhydrous 1,4-dioxane

Step-by-Step Protocol:

  • Reaction Setup: In a Schlenk tube, combine the nitro-pyrazole, arylboronic acid, Pd(OAc)₂, BrettPhos, and CsF.

  • Inert Atmosphere: Evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane.

  • Reaction: Heat the mixture at 130 °C for 24 hours.

  • Workup and Purification: Follow the standard Suzuki-Miyaura workup and purification procedures.

Data Presentation: Comparative Yields

The following table summarizes representative yields for various cross-coupling reactions on pyrazole scaffolds from the literature. These serve as a benchmark for what can be expected when applying these protocols to the 3-cyclohexyl-4-nitro-1H-pyrazole system.

Reaction TypePyrazole SubstrateCoupling PartnerCatalyst SystemYield (%)Reference
Buchwald-Hartwig 4-Bromo-1-tritylpyrazoleMorpholinePd(dba)₂ / tBuDavePhos67[10]
Buchwald-Hartwig 4-Bromo-1-tritylpyrazoleAnilinePd(dba)₂ / tBuDavePhos75[10]
Heck 4-Iodo-1-tritylpyrazoleMethyl acrylatePd(OAc)₂ / P(OEt)₃95[15]
Heck 4-Iodo-1-tritylpyrazoleStyrenePd(OAc)₂ / P(OEt)₃44[15]
Sonogashira 4-Iodo-N,N-dimethylanilinePhenylacetylenePd(PPh₃)₂Cl₂ / CuI94[16]
Suzuki-Miyaura 4-BromopyrazolePhenylboronic acidXPhos-Pd-G186[4]
Denitrative Suzuki 4-NitropyridinePhenylboronic acidPd(OAc)₂ / BrettPhos85[17]

Visualization of Key Processes

General Catalytic Cycle for Cross-Coupling

G cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (+ Ar-X) Ar-Pd(II)(Nu)L2 Ar-Pd(II)(Nu)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Nu)L2 Transmetalation / Amine Coordination Ar-Pd(II)(Nu)L2->Pd(0)L2 Reductive Elimination (Ar-Nu formed) Ar-Nu Ar-Nu Ar-Pd(II)(Nu)L2->Ar-Nu Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 Nu-M Nu-M Nu-M->Ar-Pd(II)(Nu)L2 caption Generalized Palladium Cross-Coupling Cycle

Caption: Generalized Palladium Cross-Coupling Cycle

Synthetic Pathways for Functionalization

G cluster_path1 C-H Activation cluster_path2 Halogenation Route cluster_path3 Denitrative Coupling start 3-Cyclohexyl-4-nitro-1H-pyrazole ch_act Direct C5 Arylation start->ch_act halogenation C5 Bromination start->halogenation denitrative Denitrative Suzuki start->denitrative prod1 5-Aryl-3-cyclohexyl-4-nitro-1H-pyrazole ch_act->prod1 bromo_intermediate 5-Bromo-3-cyclohexyl-4-nitro-1H-pyrazole halogenation->bromo_intermediate suzuki Suzuki bromo_intermediate->suzuki buchwald Buchwald bromo_intermediate->buchwald prod2 5-Aryl-3-cyclohexyl-4-nitro-1H-pyrazole suzuki->prod2 prod3 5-Amino-3-cyclohexyl-4-nitro-1H-pyrazole buchwald->prod3 prod4 4-Aryl-3-cyclohexyl-1H-pyrazole denitrative->prod4 caption Synthetic strategies for functionalizing the pyrazole core.

Caption: Synthetic strategies for functionalizing the pyrazole core.

References

  • Martin, S. W., et al. (2011). The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2869-72. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (2020). Oriental Journal of Chemistry. [Link]

  • A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Muto, K., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3127–3141. [Link]

  • Muto, K., et al. (2021). Cross-Coupling Reactions of Nitroarenes. PubMed. [Link]

  • Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. (2025). ResearchGate. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). Molecules. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (2020). ResearchGate. [Link]

  • Usami, Y., Ichikawa, H., & Harusawa, S. (2011). HECK-MIZOROKI REACTION OF 4-IODO-1H-PYRAZOLES. HETEROCYCLES, 83(4), 827. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]

  • Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano. [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Singh, R. P., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances, 9(46). [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). Molecules. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction. (2023). RSC Publishing. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1038–1045. [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 21). YouTube. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Pd-Catalyzed Denitriative Intramolecular Mizoroki–Heck Reaction. (2020). ResearchGate. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]

  • Manipulating nitration and stabilization to achieve high energy. (2023). ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 3-Cyclohexyl-4-nitro-1H-pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 3-cyclohexyl-4-nitro-1H-py...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 3-cyclohexyl-4-nitro-1H-pyrazole .

This compound is a critical intermediate in the development of energetic materials and novel pharmaceuticals, including PDE4NPD inhibitors targeting Human African Trypanosomiasis ()[1]. Unlike unsubstituted 4-nitropyrazole, which readily crystallizes due to its high polarity, the introduction of the bulky, lipophilic cyclohexyl group at the 3-position significantly alters the molecule's solubility profile. This structural modification disrupts crystal lattice packing and increases organic solubility, frequently leading to troubleshooting issues such as "oiling out" during recrystallization.

This guide provides field-proven, self-validating protocols to ensure high-purity yields and reproducible crystallization.

Physicochemical Data & Solvent Compatibility

Understanding the molecular behavior of 3-cyclohexyl-4-nitro-1H-pyrazole is the first step in troubleshooting purification failures. The table below summarizes the critical parameters that dictate our solvent choices.

ParameterCharacteristic / ValueImpact on Purification Strategy
Core Polarity High (Nitro-pyrazole core)Retains moderate solubility in polar protic solvents (e.g., cold ethanol/water washes).
Substituent Lipophilicity High (Cyclohexyl group)Drastically increases solubility in non-polar solvents; makes the compound highly prone to liquid-liquid phase separation (oiling out).
Optimal Recrystallization Solvent Toluene or EtOAc/HexaneToluene provides the ideal thermal gradient for selective crystallization without premature precipitation ()[2].
Acid Contamination Risk High (Post-nitration)Requires rigorous ice-water quenching. Residual acids will protonate the pyrazole nitrogen, leading to yield loss during aqueous workup.

Troubleshooting Guide & FAQs

Q1: Why does my product form a biphasic oil instead of crystallizing during cooling? A1: This phenomenon, known as liquid-liquid phase separation or "oiling out," occurs because the bulky cyclohexyl group lowers the melting point of the solute in the solvent mixture. When the solution cools too rapidly, it reaches supersaturation before nucleation can occur.

  • Causality & Solution: The thermal energy drops faster than the molecules can organize into a rigid lattice. To resolve this, switch to a solvent with a higher boiling point and a better thermal gradient, such as toluene. Reheat the mixture until homogeneous, then cool it extremely slowly (e.g., 5°C per hour). Seeding the solution with pure crystals at 40°C provides a physical nucleation site, forcing solid-state crystallization rather than oiling out.

Q2: How do I ensure complete removal of residual nitrating agents (sulfuric/nitric acid) without losing my product? A2: 3-Cyclohexyl-4-nitro-1H-pyrazole is typically synthesized via harsh nitration (H2SO4/HNO3)[1]. Incomplete removal of these acids will catalyze decomposition during drying.

  • Causality & Solution: The compound's pyrazole nitrogen can protonate in highly acidic media, increasing its water solubility and causing product loss. Quench the reaction by pouring it over crushed ice to keep the temperature below 5°C, which suppresses protonation and forces precipitation.

  • Self-Validating Step: Wash the filter cake with cold water until the filtrate runs clear. Test the final drops of the filtrate with pH indicator paper; a pH of ≥5.5 confirms the complete removal of residual acids. If the pH is lower, continue washing.

Q3: I am observing a co-eluting impurity on my TLC plate. Is this an isomer, and how do I remove it? A3: Nitration of substituted pyrazoles can occasionally yield minor amounts of regioisomers (e.g., 3-cyclohexyl-5-nitro-1H-pyrazole) or over-nitrated byproducts ()[3].

  • Causality & Solution: Regioisomers have nearly identical Rf values on silica gel due to similar polarities. However, their 3D spatial packing differs significantly. Recrystallization from toluene exploits these slight differences in lattice energy. The thermodynamically favored 4-nitro isomer will selectively crystallize, leaving the kinetic isomers dissolved in the mother liquor[2].

Validated Experimental Protocols

Protocol A: Crude Isolation & Acid Neutralization
  • Quenching: Upon completion of the nitration reaction, transfer the acidic reaction mixture dropwise into a beaker of crushed ice (10 g of ice per 1 mL of acid) under vigorous magnetic stirring. Causality: Dropwise addition controls the exothermic neutralization, preventing thermal degradation of the pyrazole ring.

  • Filtration: Collect the resulting precipitate via vacuum filtration using a Büchner funnel.

  • Washing (Self-Validating): Wash the filter cake with 3 volumes of ice-cold distilled water, followed by 1 volume of cold ethanol[2]. Validation: Collect the final drops of the aqueous wash and test with pH indicator paper. The protocol is successful when the pH reads ≥5.5.

  • Drying: Dry the crude solid under vacuum at 40°C for 12 hours to remove residual moisture before recrystallization.

Protocol B: Precision Recrystallization from Toluene
  • Dissolution: Transfer the dried crude 3-cyclohexyl-4-nitro-1H-pyrazole to a round-bottom flask. Add toluene (approx. 10 mL per gram of crude) and heat to 80°C using an oil bath until complete dissolution occurs[2]. Causality: Toluene is selected because its boiling point (110°C) allows for a wide thermal gradient, which is critical for separating the 4-nitro isomer from kinetic byproducts[3].

  • Hot Filtration (Optional): If insoluble particulates remain, perform a rapid hot filtration through a pre-warmed fluted filter paper to remove mechanical impurities.

  • Controlled Cooling (Self-Validating): Remove the flask from the heat source and allow it to cool to room temperature at a rate of ~5°C per hour. Do not place it in an ice bath immediately. Validation: Observe the solution at 40°C. If the solution becomes cloudy but no crystals form (onset of oiling out), immediately proceed to step 4. If sharp crystals begin to form, the thermal gradient is correct.

  • Seeding (If required): If oiling out is observed, reheat the solution to 60°C until clear, cool to 45°C, and add 1-2 mg of pure 3-cyclohexyl-4-nitro-1H-pyrazole crystals. This forces the system to bypass liquid-liquid separation and initiates solid-state nucleation.

  • Harvesting: Once crystallization is complete at room temperature, chill the flask in an ice bath (0-5°C) for 1 hour to maximize yield. Filter and wash the crystals with cold hexane, then dry under vacuum.

Process Workflows

Workflow Start Crude 3-Cyclohexyl-4-nitro-1H-pyrazole (Acidic Mixture) Quench Ice-Water Quench & Filtration (Removes bulk nitrating acids) Start->Quench Wash Cold Ethanol/Water Wash (Removes polar impurities) Quench->Wash Dissolve Dissolution in Hot Toluene (70-80°C) Wash->Dissolve Crystallize Controlled Cooling & Crystallization (Avoids liquid-liquid separation) Dissolve->Crystallize Pure Pure Crystalline Product (>98% Purity) Crystallize->Pure

Fig 1: Step-by-step purification workflow for 3-cyclohexyl-4-nitro-1H-pyrazole.

Troubleshooting Issue Product Oils Out During Cooling Check Assess Solvent Saturation Issue->Check TooConcentrated Solution Too Concentrated Check->TooConcentrated WrongSolvent High Lipophilicity (Cyclohexyl effect) Check->WrongSolvent Action1 Reheat & Add Anti-solvent (Hexane) TooConcentrated->Action1 Action2 Seed with Pure Crystals at 40°C WrongSolvent->Action2 Success Nucleation & Crystal Growth Action1->Success Action2->Success

Fig 2: Troubleshooting decision tree for resolving liquid-liquid phase separation (oiling out).

References

  • Journal of Medicinal Chemistry (ACS). Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy. Available at:[Link]

  • Arkivoc. ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. Available at:[Link]

Sources

Optimization

Optimizing reaction conditions for 3-cyclohexyl-4-nitro-1H-pyrazole reduction

Technical Support Center: Optimizing 3-Cyclohexyl-4-nitro-1H-pyrazole Reduction Overview The reduction of 3-cyclohexyl-4-nitro-1H-pyrazole to its corresponding 4-amino derivative is a critical transformation in the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing 3-Cyclohexyl-4-nitro-1H-pyrazole Reduction

Overview The reduction of 3-cyclohexyl-4-nitro-1H-pyrazole to its corresponding 4-amino derivative is a critical transformation in the synthesis of pyrazole-based pharmacophores. The pyrazole scaffold is a privileged structure in drug discovery, and the 4-amino group serves as a versatile handle for subsequent amide couplings or cross-coupling reactions [1]. However, the unique physicochemical properties of the 3-cyclohexyl-4-nitro-1H-pyrazole substrate—specifically the juxtaposition of a lipophilic cyclohexyl ring with a highly polar, hydrogen-bonding nitro-pyrazole core—can introduce challenges such as poor solubility, catalyst poisoning, and incomplete reduction.

This guide provides field-proven protocols, mechanistic insights, and troubleshooting FAQs to ensure robust and reproducible reductions.

Reaction Workflows & Mechanistic Pathways

To optimize the reaction, it is crucial to understand the step-wise nature of nitro group reduction. The transformation does not occur in a single step; it proceeds via nitroso and hydroxylamine intermediates. Stalled reactions typically arrest at the hydroxylamine stage due to insufficient catalytic turnover or a lack of proton donors.

Mechanism Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso +2e-, +2H+ -H2O Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl +2e-, +2H+ Amine Amine (-NH2) Hydroxyl->Amine +2e-, +2H+ -H2O

Figure 1: Step-wise mechanistic pathway of nitro reduction to amine.

Workflow Start 3-cyclohexyl-4-nitro-1H-pyrazole Eval Evaluate Substrate Purity (Check for Catalyst Poisons) Start->Eval CatHydro Catalytic Hydrogenation (H2, Pd/C, MeOH/THF) Eval->CatHydro High Purity, Standard Scale ChemRed Chemical Reduction (Zn/NH4Cl, EtOH/H2O) Eval->ChemRed Impurities Present, H2 Unavailable Filter Filtration (Celite pad) Remove Catalyst/Salts CatHydro->Filter ChemRed->Filter Workup Aqueous Workup & Extraction Filter->Workup Product 4-amino-3-cyclohexyl-1H-pyrazole Workup->Product

Figure 2: Decision matrix and experimental workflow for nitro-pyrazole reduction.

Validated Experimental Protocols

Protocol A: Catalytic Hydrogenation (Pd/C) - Primary Method

Catalytic hydrogenation is the most efficient and atom-economical method for this transformation, widely utilized for pyrazole functionalization [2].

Reagents:

  • 3-cyclohexyl-4-nitro-1H-pyrazole (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (0.05 - 0.1 eq by weight)

  • Methanol / THF (1:1 v/v) (Solvent)

  • Hydrogen gas (Balloon or Parr shaker, 1-3 atm)

Step-by-Step Methodology:

  • Substrate Dissolution: In a flame-dried round-bottom flask, dissolve 3-cyclohexyl-4-nitro-1H-pyrazole in a 1:1 mixture of MeOH and THF. Causality: THF ensures the lipophilic cyclohexyl group remains solvated, while MeOH provides the necessary protic environment to facilitate the cleavage of the N-O bond during the hydroxylamine-to-amine step.

  • Inerting & Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add 10% Pd/C. Self-Validation Check: The solution should not bubble violently upon addition; if it does, residual peroxides in the THF may be reacting, indicating compromised solvent quality.

  • Hydrogenation: Evacuate the flask under mild vacuum and backfill with H2 gas (repeat 3 times). Maintain under a hydrogen balloon (1 atm) and stir vigorously at room temperature for 4-12 hours [3].

  • Monitoring: Monitor via TLC (DCM:MeOH 9:1). The nitro compound will be UV-active and elute higher; the amine will be highly polar, elute lower, and stain positively with Ninhydrin.

  • Filtration: Once H2 uptake ceases and TLC indicates complete consumption, purge the flask with Argon. Filter the mixture through a pad of Celite to remove Pd/C. Wash the pad with excess EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure to afford the crude 4-amino-3-cyclohexyl-1H-pyrazole.

Protocol B: Zinc-Mediated Reduction - Alternative Method

Used when the starting material contains sulfur or heavy-metal impurities that irreversibly poison Palladium catalysts.

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate (1.0 eq) in Ethanol/Water (4:1 v/v).

  • Activation: Add Ammonium chloride (NH4Cl) (5.0 eq) and stir to dissolve.

  • Reduction: Add Zinc dust (10.0 eq) portion-wise at 0 °C to control the initial exotherm.

  • Reaction: Warm to room temperature and stir for 2-4 hours.

  • Workup: Filter the zinc salts through Celite, extract the filtrate with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Quantitative Data: Method Comparison

Reduction MethodTypical YieldReaction TimeChemoselectivityScalabilityPrimary Drawback
H2, 10% Pd/C 85 - 95%4 - 12 hExcellentHighSusceptible to catalyst poisoning.
H2, Raney Nickel 80 - 90%6 - 18 hGoodMediumPyrophoric catalyst handling risks.
Zn / NH4Cl 75 - 85%2 - 4 hGoodLow-MediumGeneration of stoichiometric metal waste.
Fe / HCl 70 - 80%4 - 8 hModerateHighAcidic conditions may cause side reactions.

Troubleshooting & FAQs

Q1: My reaction stalls, and LC-MS shows a mass corresponding to [M+16]. What is happening? A: You are observing the accumulation of the hydroxylamine intermediate (-NHOH). Causality: The reduction of the nitro group to hydroxylamine is rapid, but the final cleavage of the N-O bond to form the amine requires a protic source and an active catalyst surface. If the H2 pressure is too low, or if the solvent is strictly aprotic (e.g., pure EtOAc or THF), the reaction stalls. Solution: Ensure you are using a protic co-solvent (like Methanol). If the reaction is still stalled, add a catalytic amount of Acetic Acid (0.1 eq) to protonate the hydroxylamine oxygen, making it a better leaving group (water) and accelerating the final reduction step.

Q2: The starting material is completely unreactive under H2 and Pd/C. How do I fix a "dead" reaction? A: The catalyst has likely been poisoned. Causality: If the 3-cyclohexyl-4-nitro-1H-pyrazole was synthesized using cross-coupling (e.g., to install the cyclohexyl ring), residual palladium or phosphine ligands can poison the Pd/C. Alternatively, trace sulfur compounds strongly bind to and deactivate palladium surfaces. Solution: Before reduction, treat your starting material with a metal scavenger (e.g., SiliaMetS Thiol) or recrystallize it. If purification is impractical, switch to the Zinc/NH4Cl chemical reduction protocol, which is immune to transition-metal catalyst poisons.

Q3: I am struggling to dissolve 3-cyclohexyl-4-nitro-1H-pyrazole in Methanol for the hydrogenation. Can I heat it? A: Heating is generally not recommended under H2 with Pd/C due to safety risks and the potential for over-reduction. Causality: The molecule has a "schizophrenic" solubility profile: the cyclohexyl group is highly lipophilic, while the nitro-pyrazole core is highly polar and capable of strong intermolecular hydrogen bonding. Pure methanol solvates the core but repels the ring. Solution: Use a mixed solvent system. A 1:1 mixture of THF and Methanol is the industry standard for this specific scaffold. THF solvates the cyclohexyl ring, while Methanol solvates the pyrazole core and provides the necessary protons for the reduction mechanism.

Q4: Is there a risk of reducing the pyrazole ring (dearomatization) or the cyclohexyl ring? A: The risk is extremely low under standard conditions. Causality: The pyrazole ring is highly aromatic and electron-rich, making it highly resistant to hydrogenation. The cyclohexyl ring is already fully saturated. Over-reduction typically only occurs if you use extreme pressures (>50 atm H2), high temperatures, or overly aggressive catalysts like Platinum oxide (PtO2) in strongly acidic media. Solution: Stick to 10% Pd/C at 1-3 atm H2 at room temperature. The nitro group is highly electrophilic and will reduce exponentially faster than the heteroaromatic system.

Q5: After filtration and concentration, my product is dark brown instead of an off-white solid. Why? A: Your 4-amino-pyrazole is oxidizing in the air. Causality: Electron-rich amino-pyrazoles are highly susceptible to air oxidation, forming intensely colored azo or azoxy oligomers. Solution: Minimize the product's exposure to ambient air. Perform the workup and concentration under an inert atmosphere if possible. Store the final 4-amino-3-cyclohexyl-1H-pyrazole under Argon at -20 °C, or immediately use it in the next synthetic step (e.g., amide coupling or Boc-protection).

References

  • Iaroshenko, V. O., et al. "Regioselective and Guided C–H Activation of 4-Nitropyrazoles". The Journal of Organic Chemistry, ACS Publications, 2014. Available at:[Link]

  • US Patent Office. "Process for the preparation of pyrimidinyl-4-aminopyrazole compounds". Google Patents, US20210009566A1, 2021.
Troubleshooting

Technical Support Center: Purification of 3-cyclohexyl-4-nitro-1H-pyrazole

Welcome to the technical support guide for the purification of 3-cyclohexyl-4-nitro-1H-pyrazole. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 3-cyclohexyl-4-nitro-1H-pyrazole. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals encountering challenges with isomeric impurities. Our focus is on providing practical, field-tested solutions grounded in established chemical principles to help you achieve the desired purity for your compound batches.

Frequently Asked Questions (FAQs)

FAQ 1: How can I confirm the presence and identity of isomeric impurities in my product batch?

Answer:

The most common isomeric impurity generated during the synthesis of 3-cyclohexyl-4-nitro-1H-pyrazole is its regioisomer, 5-cyclohexyl-4-nitro-1H-pyrazole . This typically arises from a lack of regioselectivity in the initial pyrazole ring formation step. Confirming its presence requires a combination of high-resolution analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for resolving and quantifying the isomers. Due to differences in their polarity and interaction with the stationary phase, the two isomers will have distinct retention times. A well-developed HPLC method can provide accurate quantification of the purity of your batch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical environment of the C5-proton on the pyrazole ring is a key diagnostic signal. In the desired 3-cyclohexyl product, this proton typically appears as a singlet in the aromatic region. For the 5-cyclohexyl impurity, the corresponding C3-proton will have a different chemical shift. The N-H proton signal can also vary between isomers.

    • ¹³C NMR: The carbon signals for the pyrazole ring will differ significantly between the 3-substituted and 5-substituted isomers, providing definitive structural confirmation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While both isomers have the same molecular weight and will show the same parent ion peak, coupling LC with MS allows you to correlate the mass data with the separated peaks from the chromatogram. This confirms that the impurity peak indeed corresponds to an isomer of your target compound.

A typical observation is that the 5-cyclohexyl isomer is slightly less polar than the 3-cyclohexyl product, leading to a longer retention time on a normal-phase HPLC column.

FAQ 2: What is the overall strategy for removing the 5-cyclohexyl regioisomer from my product?

Answer:

The choice of purification strategy depends largely on the level of impurity present in your crude batch. The two most effective methods are flash column chromatography and fractional recrystallization. Each technique exploits the subtle differences in the physicochemical properties of the isomers.

  • Flash Column Chromatography: This is the method of choice for removing significant quantities of the isomeric impurity (e.g., >5-10% impurity). It is a preparative technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.

  • Fractional Recrystallization: This method is best suited for polishing batches that are already relatively pure (e.g., >90-95% purity). It relies on small differences in the solubility of the isomers in a carefully selected solvent system. The desired isomer is selectively crystallized out of the solution, leaving the more soluble impurity behind in the mother liquor.

The following decision-making workflow can help you select the appropriate method:

Purification_Strategy start Crude Product Batch (3-cyclohexyl-4-nitro-1H-pyrazole + Isomer) check_purity Analyze Purity by HPLC Quantify Isomer % start->check_purity high_impurity Impurity > 10% check_purity->high_impurity High low_impurity Impurity < 10% check_purity->low_impurity Low chromatography Purify via Flash Column Chromatography high_impurity->chromatography crystallization Purify via Fractional Recrystallization low_impurity->crystallization re_check Re-analyze Purity by HPLC chromatography->re_check crystallization->re_check final_product High-Purity Product (>99%) re_check->chromatography Purity Not Met re_check->final_product Purity Met

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides & Protocols

Guide 1: Purification by Flash Column Chromatography

Issue: My product batch contains a significant amount (10-30%) of the 5-cyclohexyl-4-nitro-1H-pyrazole isomer, and I need to obtain a high-purity sample for further studies.

Protocol: Developing a Flash Chromatography Separation Method

This protocol outlines the systematic approach to developing an effective separation method. The key is to first establish optimal separation conditions on a small scale using Thin-Layer Chromatography (TLC) before scaling up to a preparative column.

Step 1: Mobile Phase Screening via TLC

The goal is to find a solvent system that provides good separation between the two isomers, with target Rf values between 0.2 and 0.4 for the desired product.

  • Prepare Samples: Dissolve a small amount of your crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot TLC Plates: Use silica gel 60 F₂₅₄ plates. Spot the dissolved crude mixture onto the baseline of several plates.

  • Develop Plates: Place each plate in a developing chamber containing a different solvent system. Start with a non-polar system and gradually increase polarity. Common solvent systems include mixtures of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or acetone).

  • Visualize and Calculate Rf: After development, visualize the spots under a UV lamp (254 nm). Circle the spots and calculate the Retention Factor (Rf) for each.

    • Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Select Optimal System: Choose the solvent system that gives the largest difference in Rf values (ΔRf) between the product and the impurity.

Data Presentation: Example TLC Screening Results

Solvent System (Hexane:Ethyl Acetate)Product (3-cyclohexyl) RfImpurity (5-cyclohexyl) RfΔRfComments
90:100.150.200.05Poor separation, compounds barely move.
80:200.300.400.10Good separation. Ideal for scale-up.
70:300.450.580.13Good separation, but Rf is slightly high.
50:500.650.750.10Poor separation, compounds move too quickly.

Step 2: Column Preparation and Execution

  • Column Selection: Choose a column size appropriate for your sample amount. A general rule is to use a silica-to-sample mass ratio of 40:1 to 100:1 for difficult separations.

  • Packing: Pack the column with silica gel using the selected mobile phase (e.g., 80:20 Hexane:Ethyl Acetate) to create a homogenous, air-free packed bed. This is a critical step for achieving good resolution.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. Dry loading is often preferred as it leads to sharper bands and better separation.

  • Elution and Fraction Collection: Begin eluting the column with the mobile phase, applying positive pressure. Collect fractions in an array of test tubes or vials. Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and visualizing under UV light.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 3-cyclohexyl-4-nitro-1H-pyrazole.

Chromatography_Workflow cluster_prep Method Development cluster_execution Execution cluster_analysis Analysis & Isolation TLC_Screen 1. TLC Screening (Vary Solvent Ratio) Select_Solvent 2. Select Optimal Mobile Phase (e.g., 80:20 Hex:EtOAc) TLC_Screen->Select_Solvent Pack_Column 3. Pack Column with Silica Gel Select_Solvent->Pack_Column Load_Sample 4. Load Crude Sample (Dry Loading Preferred) Pack_Column->Load_Sample Elute 5. Elute & Collect Fractions Load_Sample->Elute Analyze_Fractions 6. Analyze Fractions by TLC Elute->Analyze_Fractions Combine_Pure 7. Combine Pure Fractions Analyze_Fractions->Combine_Pure Evaporate 8. Evaporate Solvent Combine_Pure->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Step-by-step workflow for flash column chromatography.

Guide 2: Purification by Fractional Recrystallization

Issue: My product is over 95% pure, but I need to remove the final traces of the 5-cyclohexyl isomer to meet analytical standards.

Protocol: Optimizing a Fractional Recrystallization

This technique leverages subtle differences in the solubility profiles of the two isomers. The goal is to find a solvent where the desired product has high solubility at an elevated temperature but low solubility at room temperature or below, while the impurity remains in solution.

Step 1: Solvent Selection

  • Test Solvents: Test the solubility of your impure product in a range of solvents at both room temperature and their boiling points. Ideal solvents include alcohols (isopropanol, ethanol), esters (ethyl acetate), and ketones (acetone), sometimes with co-solvents like water or hexanes.

  • Identify a Candidate: A good candidate solvent will dissolve the compound completely when hot but yield a high recovery of crystalline solid upon cooling.

  • Example: Isopropanol is often a good starting point for pyrazole derivatives.

Step 2: Recrystallization Procedure

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. It is crucial to use the minimum volume to ensure the solution is saturated.

  • Hot Filtration (Optional): If there are any insoluble impurities (dust, etc.), perform a hot gravity filtration to remove them.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, well-defined crystals, which are typically purer. Do not disturb the flask during this period.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor containing the dissolved impurity.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Troubleshooting Common Recrystallization Problems:

  • Oiling Out: If the compound separates as a liquid instead of a solid, it means the boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.

    • Solution: Add slightly more hot solvent to decrease the saturation point. Alternatively, switch to a lower-boiling point solvent.

  • No Crystals Form: If no crystals appear after cooling, the solution may be too dilute, or nucleation is slow.

    • Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, add a "seed crystal" from a previous pure batch. As a last resort, slowly evaporate some of the solvent to increase the concentration.

References

  • Recrystallization Technique. UCLA Chemistry and Biochemistry. [Link]

  • Thin Layer Chromatography (TLC). LibreTexts Chemistry. [Link]

  • Regioselective Synthesis of Pyrazoles. Organic Chemistry Portal. [Link]

Optimization

Resolving HPLC peak tailing for 3-cyclohexyl-4-nitro-1H-pyrazole analysis

Welcome to the Advanced Chromatography Support Portal. This module is specifically dedicated to resolving complex peak tailing phenomena encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Portal. This module is specifically dedicated to resolving complex peak tailing phenomena encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 3-cyclohexyl-4-nitro-1H-pyrazole and its structural analogs.

Below, you will find our diagnostic engine, expert-curated FAQs, self-validating experimental protocols, and quantitative performance data designed for drug development professionals.

Diagnostic Engine: Root Cause Isolation Workflow

Before adjusting your mobile phase or replacing hardware, it is critical to determine whether the peak tailing is a physical system defect or a chemical secondary interaction. Follow the logical workflow below to isolate the root cause.

HPLC_Troubleshooting Start Observe Peak Tailing 3-cyclohexyl-4-nitro-1H-pyrazole Neutral Inject Neutral Probe (e.g., Toluene) Does the neutral probe tail? Start->Neutral Physical Physical Issue: Check tubing, fittings, or column void Neutral->Physical Yes Chemical Chemical Issue: Evaluate pH & Secondary Interactions Neutral->Chemical No CheckPH Is Mobile Phase pH between 7.6 and 11.6? Chemical->CheckPH FixPH Partial Ionization (pKa ~9.6): Adjust pH to < 7.0 or > 12.0 CheckPH->FixPH Yes CheckMetal Add EDTA or use PEEK tubing. Does tailing improve? CheckPH->CheckMetal No FixMetal Metal Chelation: Passivate system & use metal-free column CheckMetal->FixMetal Yes FixSilanol Silanol Interactions: Use end-capped column & acidic modifier CheckMetal->FixSilanol No

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Technical Knowledge Base (FAQs)

Q1: Why does 3-cyclohexyl-4-nitro-1H-pyrazole exhibit severe peak tailing on standard C18 columns? A1: Peak tailing for this specific compound is rarely a single-variable issue; it is typically a combination of three chemical mechanisms:

  • pH-Induced Partial Ionization: Unsubstituted pyrazole has an N-H pKa of ~14.2. However, the addition of the strongly electron-withdrawing 4-nitro group drastically increases the acidity of the N-H proton, lowering the pKa to approximately 9.6[1]. If your mobile phase pH is near this value, the molecule exists in a dynamic equilibrium between its neutral and anionic states, causing multiple retention mechanisms and severe tailing[2].

  • Silanol Hydrogen Bonding: Even in its neutral state, the polar pyrazole core can engage in strong hydrogen bonding with unreacted, ionized silanol (Si-O⁻) groups on the silica stationary phase[3].

  • Metal Chelation: Pyrazoles are potent bidentate ligands. Trace metals (like Fe³⁺ or Ni²⁺) leached from stainless steel tubing or present in the silica matrix can chelate the pyrazole nitrogens, temporarily trapping the analyte and creating a tailing edge[3].

Q2: How do I know if the tailing is caused by my instrument's plumbing rather than the chemistry of the pyrazole? A2: You must run a self-validating diagnostic test using a neutral probe. Inject a non-ionizable, non-chelating compound like toluene. Neutral compounds cannot tail due to acid-base interactions or silanol bonding[4]. If the toluene peak is symmetrical, your instrument's plumbing is fine, and the issue is chemical. If the toluene peak tails, you have a physical problem—such as a void at the head of the column, a partially blocked frit, or excessive extra-column volume from poorly seated fittings[4].

Q3: How should I optimize the mobile phase pH to ensure a symmetrical peak? A3: The fundamental rule of chromatographic method development is to buffer the mobile phase at least 2 pH units away from the analyte's pKa[5]. Because the pKa of 4-nitropyrazole derivatives is ~9.6, you must operate at a pH < 7.6 (fully protonated/neutral) or pH > 11.6 (fully deprotonated/anionic). We highly recommend operating at a low pH (e.g., pH 2.5–3.0). At this pH, not only is the pyrazole kept in a single, neutral state, but the acidic surface silanols on the stationary phase are also neutralized, drastically reducing secondary polar interactions[3].

Q4: Does the sample diluent affect the peak shape for this specific derivative? A4: Yes. The 3-cyclohexyl substitution imparts significant lipophilicity to the molecule. If your sample is dissolved in a strong solvent (e.g., 100% Acetonitrile or DMSO) and injected into a highly aqueous mobile phase, the hydrophobic cyclohexyl moiety can cause localized precipitation or "viscous fingering" at the column head. This solvent mismatch often manifests as peak broadening or tailing. Always match your injection diluent to the initial mobile phase conditions.

Self-Validating Experimental Protocols

Protocol 1: Mobile Phase Optimization & Silanol Suppression

Objective: Eliminate partial ionization and mask residual silanols to achieve a Gaussian peak shape.

  • Step 1: System Baseline Validation. Inject 1 µL of a neutral probe (e.g., toluene) using a standard gradient. Calculate the USP tailing factor (Tf). A Tf of 1.0–1.2 validates the absence of physical voids and clears the system for chemical optimization[4].

  • Step 2: Buffer Preparation. Prepare an aqueous mobile phase containing 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid to achieve a pH of ~2.5. This ensures the mobile phase is >2 pH units below the analyte's pKa of 9.6, keeping the pyrazole fully neutral[1][5].

  • Step 3: Column Selection. Install a high-purity, base-deactivated (end-capped) C18 column. End-capping blocks residual silanol activity, providing additional shielding against secondary interactions[2].

  • Step 4: Solvent Matching. Dissolve the 3-cyclohexyl-4-nitro-1H-pyrazole standard in a diluent that exactly matches the initial mobile phase ratio (e.g., 10% Acetonitrile / 90% Water with 0.1% TFA).

  • Step 5: Execution. Run the method and evaluate the peak asymmetry. The combination of low pH and an end-capped column should yield a Tf < 1.4.

Protocol 2: System Passivation for Metal-Sensitive Analytes

Objective: Remove trace transition metals from the fluidic path to prevent pyrazole chelation.

  • Step 1: Column Protection. Remove the analytical column and the guard column. Replace them with a zero-dead-volume PEEK union to protect the silica stationary phase from harsh passivating agents.

  • Step 2: Acid Passivation Wash. Flush the entire HPLC system (including the autosampler needle, sample loop, and detector flow cell) with 20% Nitric Acid (aqueous) at 1.0 mL/min for 30 minutes. This strips trace metal contaminants (Fe, Ni) from the stainless steel components that cause chelation-induced tailing[3].

  • Step 3: Neutralization. Flush the system thoroughly with HPLC-grade water at 1.0 mL/min for 45 minutes, or until the effluent pH returns to neutral (pH ~7.0).

  • Step 4: Hardware Upgrade (Recommended). To permanently prevent metal chelation, replace wide-bore stainless steel capillary tubing with narrow internal diameter (0.005") PEEK tubing. This eliminates metal active sites and minimizes extra-column dead volume[2].

Quantitative Data Summary

The table below summarizes the expected impact of various chromatographic interventions on the peak symmetry of 3-cyclohexyl-4-nitro-1H-pyrazole.

Chromatographic ConditionPrimary Retention MechanismDominant Secondary InteractionExpected USP Tailing Factor (Tf)Resolution Status
Standard C18, pH 9.5 BufferHydrophobicPartial Ionization (pH ≈ pKa)> 2.5Fail
Standard C18, pH 7.0 BufferHydrophobicSilanol Hydrogen Bonding1.8 - 2.2Marginal
End-capped C18, pH 3.0 (TFA)HydrophobicNone (Silanols suppressed)1.2 - 1.4Pass
End-capped C18, pH 3.0 + PEEK TubingHydrophobicNone (Metals eliminated)1.0 - 1.1Optimal

References

  • How can I prevent peak tailing in HPLC? - ResearchGate Source: researchgate.net URL:[Link]

  • HPLC Peak Tailing - Axion Labs Source: axionlabs.com URL: [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Source: chromtech.com URL:[Link]

  • Cas 2075-46-9,4-Nitropyrazole - LookChem Source: lookchem.com URL:[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Source: chromatographyonline.com URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Reactivity Analysis: 3-Cyclohexyl-4-nitro-1H-pyrazole vs. 3-Phenyl-4-nitro-1H-pyrazole

Introduction In the landscape of medicinal chemistry and materials science, nitropyrazole scaffolds are foundational building blocks. Their utility stems from the versatile reactivity of the pyrazole ring and the synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry and materials science, nitropyrazole scaffolds are foundational building blocks. Their utility stems from the versatile reactivity of the pyrazole ring and the synthetic potential of the nitro group, which often serves as a precursor to other critical functionalities.[1] This guide presents an in-depth comparison of two analogous nitropyrazoles: 3-cyclohexyl-4-nitro-1H-pyrazole and 3-phenyl-4-nitro-1H-pyrazole. The choice between an aliphatic (cyclohexyl) and an aromatic (phenyl) substituent at the C3 position is not trivial; it fundamentally alters the electronic and steric profile of the molecule, thereby dictating its reactivity in key synthetic transformations. For researchers engaged in drug development and molecular engineering, understanding these differences is paramount for rational design and the efficient synthesis of target compounds.

This guide will dissect the structural nuances of these two compounds, predict their reactivity based on first principles, and provide standardized experimental protocols for empirical validation.

Core Structural and Electronic Differences

The reactivity of a heterocyclic compound is governed by the interplay of steric and electronic effects imparted by its substituents. The cyclohexyl and phenyl groups, while both sterically demanding, exert profoundly different electronic influences on the 4-nitro-1H-pyrazole core.

Electronic Effects: Inductive vs. Resonance

The primary electronic distinction lies in how each substituent modulates the electron density of the pyrazole ring.

  • 3-Cyclohexyl-4-nitro-1H-pyrazole: The cyclohexyl group is a saturated aliphatic ring. As an alkyl substituent, it acts as a weak electron-donating group (EDG) through a positive inductive effect (+I). This effect slightly increases the electron density on the pyrazole ring.

  • 3-Phenyl-4-nitro-1H-pyrazole: The phenyl group exhibits a dual electronic nature. It is electron-withdrawing via an inductive effect (-I) due to the higher sp2 character of its carbons. However, it can also engage in resonance with the pyrazole ring. Depending on the reaction's electronic demands, the phenyl ring can either donate or withdraw electron density through its π-system. The presence of the strongly deactivating nitro group at C4 makes the overall system electron-deficient. The phenyl ring's ability to delocalize charge in reaction intermediates is a key differentiator from the cyclohexyl group.[2]

This electronic dichotomy is central to the differing reactivity profiles of the two molecules.

Caption: Electronic effects of cyclohexyl vs. phenyl substituents.

Steric Hindrance

Steric hindrance refers to the spatial obstruction of a reaction due to the size of molecular groups.[3]

  • Cyclohexyl Group: This group is bulky and conformationally flexible, typically existing in a chair conformation.[4] Its three-dimensional profile can effectively shield the adjacent N1 and C4 positions of the pyrazole ring.

  • Phenyl Group: While also considered a large substituent, the phenyl ring is planar.[5] Its steric impact is highly dependent on its rotational orientation (dihedral angle) relative to the pyrazole ring. Although planar, it can sweep out a large volume as it rotates, potentially hindering the approach of reagents. Furthermore, the phenyl group can engage in specific intermolecular interactions, such as C-H···π stacking, that are unavailable to the cyclohexyl group.[6][7]

Comparative Reactivity Analysis

The structural differences directly translate into distinct chemical behaviors, particularly in two key transformations: nucleophilic aromatic substitution and nitro group reduction.

Nucleophilic Aromatic Substitution (SNAr)

The 4-nitro group is a powerful electron-withdrawing group that strongly activates the pyrazole ring towards nucleophilic attack.[8][9] In many nitropyrazoles, this activation facilitates the displacement of the nitro group itself in a process known as SNAr.[10][11]

The reaction proceeds through a high-energy, negatively charged intermediate (a Meisenheimer-like complex). The stability of this intermediate is the primary determinant of the reaction rate.

  • Prediction for 3-Phenyl-4-nitro-1H-pyrazole: The phenyl group, through its π-system, can effectively delocalize and stabilize the negative charge of the Meisenheimer intermediate via resonance. This stabilization lowers the activation energy of the reaction.

  • Prediction for 3-Cyclohexyl-4-nitro-1H-pyrazole: The electron-donating cyclohexyl group will slightly destabilize the negatively charged intermediate, thereby increasing the activation energy and slowing the reaction rate compared to its phenyl-substituted counterpart.

Reduction of the Nitro Group

The conversion of a nitro group to an amine is a cornerstone transformation in the synthesis of pharmaceuticals and other fine chemicals.[1] This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂, HCl).[12] The reaction rate is sensitive to the electron density at the nitro group.

  • Prediction for 3-Cyclohexyl-4-nitro-1H-pyrazole: The electron-donating (+I) effect of the cyclohexyl group increases the electron density on the pyrazole ring and, consequently, on the attached nitro group. This makes the nitro group less electrophilic and therefore slower to reduce .

  • Prediction for 3-Phenyl-4-nitro-1H-pyrazole: The net electron-withdrawing nature of the phenyl group (dominant -I effect) decreases the electron density at the nitro group. This increased electrophilicity makes it a better electron acceptor, leading to a faster reduction rate .

Experimental Validation Protocols

To empirically test these predictions, the following self-validating experimental protocols are proposed. These methodologies are designed for direct comparison under identical conditions, ensuring that any observed differences in reactivity are attributable to the C3 substituent.

Protocol 1: Competitive Nucleophilic Aromatic Substitution

This experiment directly measures the relative rates of SNAr by allowing both substrates to compete for a limited amount of a nucleophile.

Objective: To determine the relative reactivity of the two title compounds towards a common nucleophile (sodium methoxide).

Methodology:

  • Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve an equimolar mixture of 3-cyclohexyl-4-nitro-1H-pyrazole (1.0 mmol) and 3-phenyl-4-nitro-1H-pyrazole (1.0 mmol) in anhydrous DMSO (20 mL).

  • Reagent Addition: Prepare a solution of sodium methoxide (0.5 mmol, 0.5 equivalents) in anhydrous methanol (5 mL). Add this solution dropwise to the stirred pyrazole solution at room temperature over 10 minutes. The sub-stoichiometric amount of the nucleophile is critical for ensuring a competitive regime.

  • Reaction: Allow the reaction to stir at 50 °C for 4 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Workup: Quench the reaction by pouring the mixture into ice-cold water (50 mL). Extract the aqueous phase with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Analyze the crude reaction mixture by ¹H NMR spectroscopy and/or GC-MS. Quantify the ratio of the unreacted starting materials and the two methylated products (3-cyclohexyl-4-methoxy-1H-pyrazole and 3-phenyl-4-methoxy-1H-pyrazole) to determine the relative rate of reaction.

Caption: Workflow for the competitive SNAr experiment.

Protocol 2: Comparative Nitro Group Reduction

This protocol compares the reduction rates of the two compounds in parallel, independent reactions under identical conditions.

Objective: To determine the relative rates of catalytic hydrogenation of the nitro group for each compound.

Methodology:

  • Setup: Prepare two identical hydrogenation flasks. In Flask A, place 3-cyclohexyl-4-nitro-1H-pyrazole (1.0 mmol) and 10% Palladium on Carbon (Pd/C, 10 mol%). In Flask B, place 3-phenyl-4-nitro-1H-pyrazole (1.0 mmol) and 10% Pd/C (10 mol%).

  • Solvent: Add an equal volume of methanol (20 mL) to each flask.

  • Hydrogenation: Seal both flasks, purge with hydrogen gas, and then maintain a positive pressure of H₂ (e.g., using a balloon) at room temperature with vigorous stirring.

  • Monitoring: Start timing simultaneously for both reactions. At regular intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture, filter through a small plug of celite to remove the catalyst, and analyze by HPLC or TLC.

  • Analysis: For each time point, determine the percentage conversion of the starting material to the corresponding 4-amino-pyrazole product. Plot % conversion versus time for both reactions to generate reaction rate curves. The compound with the steeper curve is more reactive.

Summary of Predicted and Experimental Data

The following table summarizes the predicted outcomes and provides a template for recording experimental results.

Parameter 3-Cyclohexyl-4-nitro-1H-pyrazole 3-Phenyl-4-nitro-1H-pyrazole Rationale
Electronic Effect of C3 Group +I (Electron Donating)-I, +/-M (Net Withdrawing)Alkyl groups are inductive donors; phenyl groups are inductively withdrawing but can have resonance effects.
Predicted SNAr Reactivity LowerHigherThe phenyl group stabilizes the negative charge of the Meisenheimer intermediate via resonance.
Predicted Nitro Reduction Rate SlowerFasterThe electron-donating cyclohexyl group makes the nitro group less electrophilic.
Experimental SNAr Product Ratio (Cyclohexyl:Phenyl) < 1> 1Expected outcome from Protocol 1.
Experimental Reduction Half-Life (t1/2) LongerShorterExpected outcome from Protocol 2.

Conclusion

The substitution of a cyclohexyl for a phenyl group at the C3 position of 4-nitro-1H-pyrazole induces critical electronic and steric changes that significantly impact chemical reactivity. The 3-phenyl-4-nitro-1H-pyrazole is predicted to be the more reactive substrate in both nucleophilic aromatic substitution (due to resonance stabilization of the intermediate) and nitro group reduction (due to the net electron-withdrawing character of the phenyl ring). In contrast, the electron-donating and sterically bulky 3-cyclohexyl-4-nitro-1H-pyrazole is expected to be less reactive in these transformations.

These distinctions are vital for synthetic planning. For applications requiring facile displacement of the nitro group or its rapid conversion to an amine, the phenyl derivative is the superior choice. Conversely, if the stability of the nitro-pyrazole core is desired during transformations elsewhere in a molecule, the cyclohexyl derivative may offer enhanced robustness. The provided experimental protocols offer a clear and direct path to empirically validating these principles, empowering researchers to make informed decisions in their synthetic endeavors.

References

  • Khan, S. A. (2022). Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. AIP Conference Proceedings. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Reaction scheme for the synthesis of 3‐phenyl‐1H‐pyrazole‐4‐nitronyl nitroxide. [Online] Available at: [Link][13]

  • ResearchGate. (n.d.). Synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-amine (1). [Online] Available at: [Link]

  • Gao, H., & Shreeve, J. M. (2011). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Polymers, 3(4), 1833-1854. [Online] Available at: [Link][14]

  • Preprints.org. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. [Online] Available at: [Link]

  • Preprints.org. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide. [Online] Available at: [Link]

  • The Royal Society of Chemistry. (2024). Phenyl- versus cyclohexyl-terminated substituents: Comparative study on aggregated structures and electron-transport properties. [Online] Available at: [Link][6]

  • Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives. [Online] Available at: [Link]

  • Begtrup, M., & Larsen, P. (2001). First Nucleophilic Aromatic Substitution of Annelated Pyrazole. Organic Letters, 4(1), 127-129. [Online] Available at: [Link][8]

  • ResearchGate. (2025). Synthesis of 4‐amino‐3,5‐dinitro‐1H‐pyrazole using vicarious nucleophilic substitution of hydrogen. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Indium Mediated Reduction of Nitro and Azide Groups in the Presence of HCl in Aqueous Media. [Online] Available at: [Link][12]

  • Oriental Journal of Chemistry. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Online] Available at: [Link]

  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Online] Available at: [Link]

  • Chemistry Stack Exchange. (2016). How much steric hindrance does a phenyl group offer?. [Online] Available at: [Link][5]

  • ACS Publications. (2021). Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems?. [Online] Available at: [Link]

  • Taylor & Francis Online. (2006). Introduction of N‐Containing Heterocycles into Pyrazole by Nucleophilic Aromatic Substitution. [Online] Available at: [Link][9]

  • ResearchGate. (2021). Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems?. [Online] Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. [Online] Available at: [Link]

  • National Institutes of Health. (n.d.). Stacking with No Planarity?. [Online] Available at: [Link]

  • Open Access LMU. (n.d.). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. [Online] Available at: [Link][10]

  • ResearchGate. (2025). Nitropyrazoles. Part 11. Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring. [Online] Available at: [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Online] Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors. [Online] Available at: [Link][7]

  • ResearchGate. (n.d.). Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative. [Online] Available at: [Link][11]

  • Juniper Publishers. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. [Online] Available at: [Link]

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Online] Available at: [Link]

  • National Institutes of Health. (n.d.). Alkyl vs. aryl modifications: a comparative study on modular modifications of triphenylphosphonium mitochondrial vectors. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Online] Available at: [Link]

  • Research Square. (n.d.). Theoretical study of alkyl nitroindazole and aryl acetonitrile derivatives to predict the reactivity and selectivity of. [Online] Available at: [Link]

  • National Institutes of Health. (n.d.). 3-(4-Nitrophenyl)-1H-pyrazole. [Online] Available at: [Link]

  • National Institutes of Health. (n.d.). 1-[(E)-2-(cyclohexylsulfanyl)-1-phenylethenyl]-3-phenyl-1H-pyrazole. [Online] Available at: [Link][4]

  • ACS Publications. (n.d.). Synthesis of 4,5-Diaryl-1H-pyrazole-3-ol Derivatives as Potential COX-2 Inhibitors. [Online] Available at: [Link]

  • MDPI. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. [Online] Available at: [Link]

  • EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Online] Available at: [Link][2]

  • ResearchGate. (2026). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. [Online] Available at: [Link]

Sources

Comparative

FTIR spectroscopy validation for 3-cyclohexyl-4-nitro-1H-pyrazole functional groups

Comprehensive Spectroscopic Validation Guide: FTIR vs. Orthogonal Methods for 3-Cyclohexyl-4-nitro-1H-pyrazole Executive Summary In pharmaceutical development and materials science, the precise structural validation of h...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Spectroscopic Validation Guide: FTIR vs. Orthogonal Methods for 3-Cyclohexyl-4-nitro-1H-pyrazole

Executive Summary

In pharmaceutical development and materials science, the precise structural validation of heterocyclic compounds is non-negotiable. 3-Cyclohexyl-4-nitro-1H-pyrazole presents a unique analytical challenge due to its highly contrasting functional groups: a polar, hydrogen-bonding pyrazole core, a strongly electron-withdrawing nitro group, and a bulky, non-polar aliphatic cyclohexyl ring[1].

As a Senior Application Scientist, I have designed this guide to objectively evaluate Fourier Transform Infrared (FTIR) spectroscopy against alternative analytical techniques. This document provides researchers with a self-validating, causality-driven protocol for the unambiguous identification of this molecule's functional groups.

The Causality of Spectroscopic Selection: FTIR vs. Alternatives

To validate a molecular structure, one must understand the physical phenomena governing the analytical technique. FTIR spectroscopy operates on the principle of dipole moment change during molecular vibration[2]. Because the nitro (-NO₂) and pyrazole (N-H) groups are highly polar, they exhibit massive dipole changes during stretching, making FTIR the gold standard for their detection[3].

However, relying solely on FTIR introduces blind spots. The symmetric, non-polar C-C bonds of the cyclohexyl ring produce very weak IR signals. Therefore, an orthogonal approach using Raman spectroscopy—which relies on changes in the polarizability of the electron cloud —is required to form a complete vibrational profile[2].

Table 1: Comparative Performance Analysis for Functional Group Validation
Analytical TechniquePrimary Detection MechanismPerformance on 3-Cyclohexyl-4-nitro-1H-pyrazoleLimitations
ATR-FTIR Dipole moment changeExcellent for polar -NO₂ asymmetric stretches and pyrazole N-H bonds.Weak signal for symmetric aliphatic C-C stretches of the cyclohexyl ring.
Raman Spectroscopy Electron cloud polarizabilityExcellent for symmetric C-C ring breathing and N-N pyrazole stretches.Weak signal for highly polar bonds (e.g., N-H); prone to fluorescence interference.
¹H / ¹³C NMR Nuclear spin resonanceExcellent for determining atomic connectivity and proton/carbon environments.Does not directly measure bond vibrations or solid-state hydrogen bonding.
LC-MS Mass-to-charge ratio (m/z)Excellent for confirming exact molecular weight and fragmentation (e.g., loss of NO₂).Provides zero data on functional group vibrational states or structural isomers.

Quantitative Data: Vibrational Peak Assignments

When analyzing 3-cyclohexyl-4-nitro-1H-pyrazole, the spectral data must be cross-referenced between FTIR and Raman to ensure absolute certainty. The nitro group is particularly diagnostic, as the addition of nitro groups to pyrazole rings systematically shifts the vibrational frequencies due to ring tension and electron withdrawal[3].

Table 2: Spectroscopic Peak Assignments & Intensity Comparison
Functional GroupVibrational ModeExpected FTIR (cm⁻¹)Expected Raman (cm⁻¹)Intensity (FTIR / Raman)
Pyrazole N-H Stretching3150 – 32503150 – 3250Strong, Broad / Weak
Cyclohexyl C-H Asym/Sym Stretching2850 – 29502850 – 2950Medium / Strong
Nitro (-NO₂) Asymmetric Stretching1530 – 1550~1540Strong / Weak
Nitro (-NO₂) Symmetric Stretching1330 – 13601330 – 1360Strong / Strong
Pyrazole C=N/C=C Ring Stretching1450 – 15801450 – 1580Medium / Strong

Self-Validating Experimental Protocol

To guarantee scientific integrity, an analytical workflow must be self-validating. The following step-by-step methodology explains not just how to perform the analysis, but the causality behind each parameter.

Phase A: ATR-FTIR Analysis
  • System Calibration (Validation Step): Before introducing the sample, run a 1.5 mil polystyrene standard film. Causality: This verifies the interferometer's wavelength accuracy against known polystyrene peaks (e.g., 1601 cm⁻¹ and 1028 cm⁻¹).

  • Background Acquisition: Collect a background scan (32 scans, 4 cm⁻¹ resolution) in ambient air immediately prior to sample analysis. Causality: Atmospheric H₂O and CO₂ fluctuate constantly. Real-time background subtraction prevents these gases from creating false peaks in the spectrum[4].

  • Sample Preparation: Deposit 1–2 mg of crystalline 3-cyclohexyl-4-nitro-1H-pyrazole directly onto a Diamond Attenuated Total Reflectance (ATR) crystal. Apply consistent pressure using the ATR anvil. Causality: We explicitly avoid traditional KBr pellet pressing. KBr is highly hygroscopic; moisture absorbed during pellet preparation produces a massive O-H stretch at ~3300 cm⁻¹, which will completely mask the critical pyrazole N-H stretch[5]. ATR eliminates this moisture artifact.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ using 32 co-added scans. Causality: Co-adding 32 scans improves the signal-to-noise ratio (SNR) by a factor of √32, ensuring that the weaker aliphatic C-H stretches of the cyclohexyl group are clearly resolved from the baseline.

Phase B: Orthogonal Raman Validation
  • Laser Selection: Excite the sample using a 785 nm near-infrared laser. Causality: Nitro-aromatic and conjugated heterocyclic systems frequently exhibit severe baseline fluorescence under 532 nm (green) lasers. The 785 nm wavelength bypasses this electronic transition, yielding a clean Raman scattering spectrum.

  • Cross-Validation: Compare the resulting Raman spectrum against the FTIR data. The symmetric -NO₂ stretch (~1350 cm⁻¹) should appear strongly in both spectra, while the asymmetric -NO₂ stretch (~1540 cm⁻¹) will dominate the FTIR but nearly vanish in the Raman data[2]. This orthogonal confirmation proves the functional group's presence beyond a shadow of a doubt.

Visualizing the Analytical Workflow

Below is the logical workflow mapping the dual-spectroscopic validation process for 3-cyclohexyl-4-nitro-1H-pyrazole.

G N1 3-Cyclohexyl-4-nitro-1H-pyrazole Sample Preparation (Solid State) N2 ATR-FTIR Spectroscopy (Measures Dipole Moment Change) N1->N2 N3 Raman Spectroscopy (Measures Polarizability Change) N1->N3 N4 Spectral Processing (Background Subtraction & Baseline Correction) N2->N4 N3->N4 N5 Nitro Group (-NO2) Asym: ~1540 cm⁻¹, Sym: ~1350 cm⁻¹ N4->N5 N6 Pyrazole Ring N-H: ~3200 cm⁻¹, C=N: ~1550 cm⁻¹ N4->N6 N7 Cyclohexyl Ring Aliphatic C-H: ~2850-2950 cm⁻¹ N4->N7

Orthogonal spectroscopic workflow for 3-cyclohexyl-4-nitro-1H-pyrazole functional group validation.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • FT-IR vs.
  • Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models Source: Analytical Chemistry - ACS Publications URL
  • Source: Scientific & Academic Publishing (SAPUB)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 3-cyclohexyl-4-nitro-1H-pyrazole

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-cyclohexyl-4-nitro-1H-pyrazole. In the absence of a specific Safety Data Sheet (S...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-cyclohexyl-4-nitro-1H-pyrazole. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of its constituent chemical groups—nitro compounds and pyrazole derivatives—is imperative. This document outlines the necessary personal protective equipment (PPE), operational protocols, and disposal plans to ensure the safe handling of this chemical in a laboratory setting.

Hazard Assessment: A Proactive Approach to Safety

Therefore, we must assume that 3-cyclohexyl-4-nitro-1H-pyrazole may possess the following hazardous properties:

  • Acute Toxicity: Potentially harmful if swallowed, inhaled, or in contact with skin.[4][5]

  • Skin and Eye Irritation: Likely to cause skin and eye irritation upon contact.[2][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][6]

Given these potential risks, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.

Core Personal Protective Equipment (PPE) Requirements

The following table outlines the minimum PPE required for handling 3-cyclohexyl-4-nitro-1H-pyrazole. The selection of specific PPE should always be guided by a risk assessment of the particular procedure being performed.

Protection Type Required PPE Rationale for Use
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6][7] A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[8]To protect the eyes from dust particles, splashes of solutions, and potential chemical reactions.
Skin and Body Protection Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn.[7][8] Lab Coat: A flame-resistant lab coat is recommended.[7][8] Clothing: Long pants and closed-toe shoes are mandatory.[8]To prevent skin contact with the chemical, which may cause irritation or be absorbed through the skin.[7] A flame-resistant lab coat provides an additional layer of protection.
Respiratory Protection A NIOSH-approved respirator may be necessary if engineering controls, such as a chemical fume hood, are not available or are insufficient to control airborne concentrations.[1][8]To prevent the inhalation of fine powders or aerosols, especially when handling the solid compound outside of a fume hood.[1]

Step-by-Step PPE Protocols

Proper donning and doffing of PPE are as crucial as the equipment itself to prevent exposure and cross-contamination.

Donning (Putting On) PPE

Follow these steps to ensure you are properly protected before handling 3-cyclohexyl-4-nitro-1H-pyrazole:

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): If your risk assessment indicates the need for respiratory protection, perform a user seal check to ensure it is fitted correctly.

  • Eye and Face Protection: Put on your safety glasses or goggles. If a splash hazard exists, add a face shield.

  • Gloves: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

PPE_Donning_Sequence Start Start Hand_Hygiene 1. Hand Hygiene Start->Hand_Hygiene Lab_Coat 2. Lab Coat Hand_Hygiene->Lab_Coat Respirator 3. Respirator (if needed) Lab_Coat->Respirator Eye_Protection 4. Eye/Face Protection Respirator->Eye_Protection Gloves 5. Gloves Eye_Protection->Gloves End Ready for Work Gloves->End

PPE Donning Sequence
Doffing (Taking Off) PPE

The order of PPE removal is critical to prevent contaminating your skin and clothing.

  • Gloves: Remove your gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.

  • Face Shield/Goggles: Remove your face shield or goggles from the back of your head.

  • Lab Coat: Unbutton your lab coat and remove it by rolling it inside out to contain any contaminants.

  • Respirator (if worn): Remove your respirator from the back of your head.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[9]

PPE_Doffing_Sequence Start Start Decontamination Gloves 1. Remove Gloves Start->Gloves Eye_Protection 2. Remove Eye/Face Protection Gloves->Eye_Protection Lab_Coat 3. Remove Lab Coat Eye_Protection->Lab_Coat Respirator 4. Remove Respirator (if worn) Lab_Coat->Respirator Hand_Hygiene 5. Hand Hygiene Respirator->Hand_Hygiene End Decontamination Complete Hand_Hygiene->End

PPE Doffing Sequence

Operational and Disposal Plans

Safe Handling Procedures
  • Engineering Controls: Always handle 3-cyclohexyl-4-nitro-1H-pyrazole in a certified chemical fume hood to minimize inhalation exposure.[10]

  • Work Surface: Cover the work surface with absorbent, disposable bench paper.[1]

  • Weighing: When weighing the solid compound, do so in a fume hood or a balance enclosure to prevent the generation of dust.[1]

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[4][6] Wash your hands thoroughly after handling the chemical, even if you were wearing gloves.[6][9]

Disposal of Contaminated PPE and Waste

Proper disposal is a critical final step in the safe handling of hazardous chemicals.

  • Solid Waste: All disposable items that have come into contact with 3-cyclohexyl-4-nitro-1H-pyrazole, including used gloves, bench paper, and weighing paper, must be collected in a designated hazardous waste container.[1][10] This container should be clearly labeled with the chemical name and associated hazards.

  • Liquid Waste: Any solutions containing 3-cyclohexyl-4-nitro-1H-pyrazole and solvents used for cleaning glassware should be collected in a designated hazardous liquid waste container.

  • Empty Containers: Empty stock bottles should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Deface the label on the empty container before disposing of it as solid waste.[10]

  • Regulatory Compliance: Never dispose of 3-cyclohexyl-4-nitro-1H-pyrazole or its waste down the drain or in the regular trash.[7][10] All chemical waste should be disposed of in accordance with local, state, and federal regulations.[11]

Emergency First-Aid Procedures

In the event of an exposure, immediate and appropriate first-aid is crucial.

  • Skin Contact: Immediately remove any contaminated clothing.[9] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2][4] If they are not breathing, give artificial respiration.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[4] Seek immediate medical attention.

Always have the Safety Data Sheet (or this guide, in its absence) available when seeking medical attention.

References

  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole - Benchchem. (n.d.).
  • Dräger Gas Detectors & PPE for Nitrobenzene | C6H5NO2 | 98-95-3. (n.d.).
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds - Benchchem. (n.d.).
  • Prediction of pyrazole chemical toxicity risks and outcomes - ResearchGate. (n.d.).
  • SAFETY DATA SHEET. (2016, April 1).
  • SAFETY DATA SHEET. (2025, December 22).
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024, November 20).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • 3-Nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide - Apollo Scientific. (2023, July 3).
  • 3-Nitro-1H-pyrazole - Safety Data Sheet - ChemicalBook. (2025, July 26).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 6).
  • “Review on Biological Activities of Pyrazole Derivatives” | Journal of Chemical Health Risks. (2024, December 31).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. (n.d.).
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16).
  • Proper Disposal of 4-iodo-1-methyl-1H-pyrazol-3-amine: A Comprehensive Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Handling Pyrophoric Reagents - Sigma-Aldrich. (n.d.).
  • Working with Hazardous Chemicals - Organic Syntheses. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-cyclohexyl-4-nitro-1H-pyrazole
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